Technical Documentation Center

4-(5-Fluoro-1H-indol-3-yl)butan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol

Core Science & Biosynthesis

Foundational

The Pharmacological Potential of 5-Fluoroindole Derivatives: A Technical Guide for Drug Discovery

Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of a fluorine atom at the 5-position of the indole ring has emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of a fluorine atom at the 5-position of the indole ring has emerged as a powerful strategy to enhance the pharmacological properties of these derivatives. This technical guide provides an in-depth exploration of the pharmacological potential of 5-fluoroindole derivatives for researchers, scientists, and drug development professionals. We will delve into the synthesis, diverse biological activities, and mechanisms of action of these compounds, supported by detailed experimental protocols and structure-activity relationship analyses.

Introduction: The Significance of the 5-Fluoroindole Scaffold

Indole and its derivatives are fundamental heterocyclic structures found in a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities.[1] The introduction of a fluorine atom into the indole ring system can profoundly influence the molecule's physicochemical properties. Specifically, the 5-fluoro substitution often leads to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the compound's half-life in vivo.[2][3]

  • Increased Lipophilicity: Fluorine substitution can increase the molecule's ability to cross cellular membranes, improving bioavailability.[3]

  • Modulated Binding Affinity: The electronegativity and size of the fluorine atom can alter the electronic distribution of the indole ring, potentially leading to stronger and more specific interactions with biological targets.[1][2]

These advantageous properties have made 5-fluoroindole a privileged scaffold in the development of novel therapeutics for a range of diseases, including cancer, viral infections, and metabolic disorders.[1][2]

Synthesis of 5-Fluoroindole Derivatives

The construction of the 5-fluoroindole core and its subsequent derivatization are crucial steps in the exploration of their pharmacological potential. Several synthetic strategies are employed, with the choice depending on the desired substitution pattern and scalability.

Core Synthesis: The Fischer Indole Synthesis

A classic and versatile method for synthesizing the 5-fluoroindole nucleus is the Fischer indole synthesis.[1][4] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone.[5][6]

Experimental Protocol: Fischer Indole Synthesis of Ethyl 5-Fluoroindole-2-carboxylate

This protocol outlines the synthesis of a key intermediate for further derivatization.

Materials:

  • 4-Fluorophenylhydrazine

  • Ethyl pyruvate

  • Glacial acetic acid

  • Ethanol

  • Lewis acid catalyst (e.g., Zinc chloride, Boron trifluoride) or Brønsted acid (e.g., Polyphosphoric acid)[6]

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine (1.0 eq) in ethanol. Add ethyl pyruvate (1.1 eq) dropwise while stirring at room temperature. A precipitate of the corresponding hydrazone should form. The reaction can be gently heated to ensure completion.

  • Cyclization: To the hydrazone mixture, add a catalytic amount of a suitable acid catalyst (e.g., polyphosphoric acid). Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Synthesis of 5-Fluoro-2-oxindole Derivatives

5-Fluoro-2-oxindole is another important scaffold that serves as a precursor for various bioactive compounds.[3]

Experimental Protocol: Synthesis of 5-Fluoro-2-oxindole Derivatives via Knoevenagel Condensation

This protocol describes the synthesis of 5-fluoro-2-oxindole derivatives through condensation with substituted aldehydes.[3][7]

Materials:

  • 5-Fluoro-2-oxindole

  • Substituted aromatic aldehydes

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-2-oxindole (1.0 mmol) and the desired substituted aldehyde (1.5 mmol) in ethanol.

  • Base Addition: Add potassium hydroxide (6.0 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for approximately 3 hours.[3][7] Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). The product will precipitate out. Filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization.

Pharmacological Applications and Mechanisms of Action

5-Fluoroindole derivatives have demonstrated significant potential across several therapeutic areas.

Anticancer Activity

The anticancer properties of 5-fluoroindole derivatives are a major area of research. These compounds can induce cancer cell death through various mechanisms.

Mechanism of Action:

Many indole derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival.[8] Key pathways include:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Some indole derivatives have been shown to inhibit this pathway, leading to a decrease in cancer cell viability.[8]

  • Apoptosis Induction: 5-Fluoroindole derivatives can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8]

  • Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes crucial for cancer progression, such as human apurinic/apyrimidinic endonuclease 1 (APE1).[9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

  • 5-Fluoroindole derivative test compound

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)[11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the 5-fluoroindole derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[11] Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[8][11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 1: Anticancer Activity of Selected 5-Fluoroindole Derivatives

Compound IDCancer Cell LineAssay TypeIC50/GI50 (µM)Reference
3g (thiazole-contained) Breast (T-47D)NCI-60GI >70%[5]
3g (thiazole-contained) Lung (HOP-92)NCI-60GI >70%[5]
20f (quinazolinone hybrid) Breast (MCF-7)SRB42.4[9]
20f (quinazolinone hybrid) Liver (HepG2)SRB15.8[9]
5-Fluoroindole-2-carboxylic acid -APE1 Inhibition10[9]
Antiviral Activity

5-Fluoroindole derivatives have shown promise as antiviral agents, particularly against RNA viruses like Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).

Mechanism of Action:

The antiviral mechanisms of 5-fluoroindole derivatives can be multifaceted:

  • Inhibition of Viral Replication: Some derivatives inhibit viral replication by targeting viral enzymes or host factors essential for the viral life cycle. For example, certain indole derivatives have been found to inhibit HCV replication through the induction of pro-inflammatory cytokines like CXCL-8.[12]

  • Inhibition of Viral Entry: Some indole-based compounds can prevent the virus from entering host cells.[13]

Experimental Protocol: Antiviral Screening by Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.[14]

Materials:

  • 5-Fluoroindole derivative test compound

  • Host cell line (e.g., Vero 76 cells)

  • Virus stock (e.g., Influenza A, HCV)

  • Cell culture medium

  • 96-well plates

  • Neutral red stain

  • Spectrophotometer

Procedure:

  • Cell Plating: Prepare monolayers of the host cell line in 96-well plates.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include untreated infected controls and uninfected controls.

  • Virus Inoculation: Infect the cells with the virus.

  • Incubation: Incubate the plates until approximately 80% of the cells in the virus control wells show a cytopathic effect.

  • Quantification of Cell Viability: Stain the cells with a viability dye like neutral red and measure the absorbance at 540 nm.[14]

  • Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) by regression analysis. The selectivity index (SI = CC50/EC50) is then determined.

Table 2: Antiviral Activity of Selected 5-Fluoroindole Derivatives

Compound ClassVirusAssay TypeEC50 (µM)Reference
Indole-3-carbonitrile HCVReplicon0.002-0.032[15]
Indole-thiosemicarbazide Coxsackie B4CPE Reduction0.4-2.1 µg/mL[15]
Indole sulfonamides HIV-1 (WT)RT InhibitionLow nanomolar[13]
α-Glucosidase Inhibition

Derivatives of 5-fluoro-2-oxindole have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This makes them potential therapeutic agents for type 2 diabetes.[6][16]

Mechanism of Action:

These compounds act as competitive or mixed-type inhibitors of α-glucosidase, binding to the enzyme and preventing it from breaking down complex carbohydrates into simple sugars in the small intestine. This delayed carbohydrate absorption helps to lower post-meal blood glucose levels.[16]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase activity.[2][15]

Materials:

  • 5-Fluoro-2-oxindole derivative test compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Sodium phosphate buffer (pH 6.8)

  • Sodium carbonate

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add sodium phosphate buffer, the test compound at various concentrations, and the α-glucosidase solution. Acarbose can be used as a positive control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.[2]

  • Substrate Addition: Initiate the reaction by adding the pNPG substrate.

  • Incubation: Incubate the plate at 37°C for 20 minutes.[2]

  • Reaction Termination: Stop the reaction by adding sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[2]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Table 3: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-Oxindole Derivatives

Compound IDInhibition TypeIC50 (µM)Reference
3d Mixed49.89[16]
3f Mixed35.83[16]
3i Mixed56.87[16]
Acarbose (Reference) -569.43[16]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of 5-fluoroindole derivatives and their biological activity is crucial for rational drug design.

  • Anticancer Activity: For some quinazolinone-based 5-fluoroindole hybrids, the presence of multiple fluorine atoms was found to enhance anticancer activity.[9]

  • Antiviral Activity: In a series of N-cyclobutyl indole-3-carbonitrile derivatives, 5-fluoroindoles generally exhibited better anti-HCV activity compared to their 4-fluoroindole counterparts.[15] For certain indole sulfonamides targeting HIV reverse transcriptase, substitutions at the 4 and 5-positions of the indole ring did not significantly affect antiviral activity against the wild-type virus.[13]

  • α-Glucosidase Inhibition: The steric and electronic effects of substituents on the aromatic aldehyde portion of 5-fluoro-2-oxindole derivatives play a significant role in their inhibitory activity.[1]

Visualizing Key Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_screening Pharmacological Screening cluster_analysis Analysis & Optimization S1 Starting Materials (e.g., 4-Fluorophenylhydrazine) S2 Synthesis of 5-Fluoroindole Core S1->S2 S3 Derivatization S2->S3 P1 In Vitro Assays (e.g., MTT, Antiviral, Enzyme Inhibition) S3->P1 P2 Determination of IC50 / EC50 P1->P2 A1 Structure-Activity Relationship (SAR) P2->A1 A2 Lead Optimization A1->A2 A2->S2 Iterative Design

Caption: General workflow for the development of 5-fluoroindole derivatives.

anticancer_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_apoptosis Apoptosis Induction drug 5-Fluoroindole Derivative PI3K PI3K drug->PI3K Inhibition Caspases Caspase Activation drug->Caspases Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential anticancer mechanisms of 5-fluoroindole derivatives.

Conclusion and Future Perspectives

5-Fluoroindole derivatives represent a highly promising class of compounds with diverse pharmacological potential. The strategic introduction of fluorine at the 5-position of the indole ring confers advantageous physicochemical properties that can be leveraged for the development of potent and selective therapeutic agents. The methodologies and insights provided in this guide offer a solid foundation for researchers to explore and expand upon the therapeutic applications of this versatile scaffold. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic profiles, and advancing the most promising candidates into preclinical and clinical development.

References

  • Frontiers in Chemistry. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Available at: [Link]

  • Cihan-Üstündağ, G., & Çapan, G. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(5), 535-569. Available at: [Link]

  • Li, J., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 928295. Available at: [Link]

  • Diva-Portal.org. (2023). Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

  • Taylor & Francis Online. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Available at: [Link]

  • protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Available at: [Link]

  • Frontiers. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Available at: [Link]

  • National Institutes of Health. (2015). A review on recent developments of indole-containing antiviral agents. Available at: [Link]

  • National Institutes of Health. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link]

  • Nature. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Available at: [Link]

  • National Institutes of Health. (2025). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Available at: [Link]

  • ResearchGate. (2024). (PDF) Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Available at: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

  • MDPI. (2025). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Available at: [Link]

  • ResearchGate. (2025). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). The structure-activity relationship (SAR) of the novel indole.... Available at: [Link]

  • National Institutes of Health. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Available at: [Link]

  • National Institutes of Health. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. Available at: [Link]

  • MDPI. (n.d.). Reported indole compounds I, II, and III as anti-HIV and IV, and V as anti-HCV agents.. Available at: [Link]

  • National Institutes of Health. (2018). In vitro methods for testing antiviral drugs. Available at: [Link]

  • National Institutes of Health. (2024). Screening for anti-influenza virus compounds from traditional Mongolian medicine by GFP-based reporter virus. Available at: [Link]

  • PubMed. (2015). Indole derivatives inhibit hepatitis C virus replication through induction of pro-inflammatory cytokines. Available at: [Link]

  • Virology Research Services. (2021). Antiviral Drug Screening. Available at: [Link]

  • MDPI. (2025). MM-129 Counteracts 5-Fluorouracil-Induced Cellular Senescence in Colon Cancer via SIRT1/STAT3 Signaling Pathway. Available at: [Link]

  • Frontiers. (2022). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. Available at: [Link]

  • MDPI. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of anticancer drug-5-florouracil.. Available at: [Link]

  • National Institutes of Health. (2013). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Available at: [Link]

  • Drug Design Org. (n.d.). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Available at: [Link]

  • ScienceDirect. (n.d.). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Available at: [Link]

  • PubMed. (2023). Signaling Pathways Involved in 5-FU Drug Resistance in Cancer. Available at: [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships - Drug Design Org. Available at: [Link]

  • MDPI. (2025). Recent Advances in Anti-HCV, Anti-HBV and Anti-Flavivirus Agents. Available at: [Link]

Sources

Exploratory

Comprehensive Safety and Toxicological Profiling of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol: A Technical Guide for Drug Development

Executive Summary & Chemical Rationale In contemporary drug discovery, the indole scaffold is a privileged structure, frequently utilized to target serotonin (5-HT) receptors, kinase pathways, and bacterial virulence mec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In contemporary drug discovery, the indole scaffold is a privileged structure, frequently utilized to target serotonin (5-HT) receptors, kinase pathways, and bacterial virulence mechanisms. 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol (CAS: 2090724-10-8) represents a highly specialized derivative within this class[1].

From a medicinal chemistry perspective, the strategic incorporation of a fluorine atom at the C5 position of the indole ring serves a dual purpose. First, it acts as a bioisostere for a hydroxyl group, preserving receptor binding affinity while completely blocking Phase I CYP450-mediated 5-hydroxylation—a primary metabolic liability of endogenous tryptamines. Second, the strongly electronegative fluorine withdraws electron density from the aromatic system, modulating the pKa of the indole nitrogen and altering its oxidative stability[2]. The butan-2-ol side chain provides a stereocenter and a hydrogen-bonding motif critical for target engagement. However, these structural modifications also introduce unique toxicological and handling considerations that must be rigorously managed during preclinical development.

Table 1: Physicochemical and Identification Properties
PropertyValueStructural Significance
Chemical Name 4-(5-Fluoro-1H-indol-3-yl)butan-2-olCore scaffold for neuroactive and antivirulence agents.
CAS Number 2090724-10-8Unique identifier for regulatory tracking[1].
Molecular Formula C12H14FNOIndicates high lipophilicity, predicting rapid cellular uptake.
Molecular Weight 207.24 g/mol Falls well within Lipinski's Rule of 5 for oral bioavailability.
SMILES CC(O)CCC1=CNC2=C1C=C(F)C=C2Defines the secondary alcohol and C5-fluorine spatial arrangement.

Safety Data Sheet (SDS) & GHS Classification

Because 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is a biologically active synthetic intermediate, it must be handled with strict adherence to Globally Harmonized System (GHS) protocols[1]. The lipophilic nature of the fluorinated indole allows for rapid dermal and mucosal absorption, directly causing the irritation profiles outlined below.

Table 2: GHS Hazard and Precautionary Statements
CodeStatementCausality & Mechanism
H302 Harmful if swallowedSystemic absorption leads to hepatic first-pass metabolism, potentially generating reactive oxindole intermediates.
H315 Causes skin irritationLipophilicity disrupts the stratum corneum lipid bilayer, causing localized inflammatory responses.
H319 Causes serious eye irritationDirect interaction with corneal proteins; the secondary alcohol can act as a hydrogen bond donor to mucosal tissues.
H335 May cause respiratory irritationInhalation of fine crystalline dust interacts with alveolar macrophages, triggering cytokine release.
Handling and Storage Protocols
  • Engineering Controls: Must be handled inside a certified Class II Type A2 biological safety cabinet (BSC) or chemical fume hood to mitigate H335 risks.

  • PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and a particulate respirator (N95 or higher) if aerosolization is possible.

  • Storage: Store in a tightly sealed, light-resistant container at 2–8°C under an inert argon atmosphere. Indole derivatives are susceptible to photo-oxidation and auto-oxidation, which can generate highly toxic, colored dimeric degradation products over time[3].

Toxicological Mechanisms & CYP450-Mediated Metabolism

The toxicity of fluoroindoles is rarely driven by the parent compound alone; rather, it is dictated by its metabolic fate. While the C5-fluorine successfully blocks direct hydroxylation at that specific site, hepatic cytochrome P450 enzymes—particularly CYP1A1, CYP2A6, and CYP2E1 —will aggressively target other electron-rich regions of the indole core[2][3].

  • Bioactivation to Reactive Intermediates: CYP450 enzymes can oxidize the C2-C3 double bond of the indole ring, forming transient epoxide intermediates. These epoxides rapidly rearrange into oxindoles or indoxyls[3]. If the local concentration of these electrophilic species exceeds the scavenging capacity of hepatic glutathione (GSH), they will covalently bind to nucleophilic residues on cellular proteins, leading to drug-induced liver injury (DILI).

  • Tryptophan Pathway Interference: Fluorinated indoles can act as competitive substrates or inhibitors of enzymes involved in endogenous tryptophan metabolism, potentially disrupting the biosynthesis of critical neurotransmitters or being misincorporated into biological pathways[4][5].

Metabolism Parent 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol (Parent Compound) CYP Hepatic CYP450 Oxidation (CYP1A1, CYP2A6, CYP2E1) Parent->CYP Met1 Reactive Epoxide / Indoxyl (Electrophilic Intermediate) CYP->Met1 Met2 Side-chain Oxidation (Ketone Metabolite) CYP->Met2 Phase2 Phase II Conjugation (GSH Trapping / Glucuronidation) Met1->Phase2 Adequate GSH Tox Covalent Protein Binding (Hepatotoxicity) Met1->Tox GSH Depletion Met2->Phase2 Excretion Renal Excretion (Safe Clearance) Phase2->Excretion

Fig 1. Proposed CYP450-mediated biotransformation and toxicity pathway for 5-fluoroindole derivatives.

Experimental Protocols for Toxicity Evaluation

To ensure a self-validating system, the following protocols incorporate built-in controls to distinguish between parent-drug toxicity and metabolism-dependent toxicity.

Protocol A: Microsomal Stability and Reactive Metabolite Trapping

Rationale: This assay identifies whether the compound is bioactivated into toxic electrophiles. We utilize Glutathione (GSH) as a trapping agent. Without GSH, transient epoxides would bind to the microsomal proteins and precipitate out during sample prep, resulting in a dangerous false-negative toxicity prediction.

Step-by-Step Methodology:

  • System Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Add Human Liver Microsomes (HLM) to a final protein concentration of 1.0 mg/mL.

  • Compound Spiking: Add 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol (final concentration 10 µM) and GSH (final concentration 5 mM). Self-Validation: Run a parallel control using Verapamil (a known high-clearance drug) to verify microsomal enzymatic activity.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).

  • Kinetic Sampling: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS, scanning specifically for the parent mass +16 Da (hydroxylation) and parent mass +305 Da (GSH adducts).

Protocol B: High-Throughput Hepatotoxicity Screening (HepG2 MTT Assay)

Rationale: HepG2 cells are utilized because they retain basal levels of human hepatic metabolizing enzymes, allowing us to observe both direct cytotoxicity and metabolism-induced toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.
    
  • Dosing: Aspirate media and replace with serum-free DMEM containing serial dilutions of the compound (0.1 µM to 100 µM). Self-Validation: Include Chlorpromazine as a positive control for hepatotoxicity, and 0.1% DMSO as a vehicle negative control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming dark purple formazan crystals. Dead cells cannot perform this cleavage.

  • Solubilization & Readout: Aspirate the media carefully, add 100 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow A Compound Synthesis & Purity QC B HepG2 Cytotoxicity (MTT Assay) A->B C CYP450 Profiling & GSH Trapping B->C D In Vivo Acute Toxicity (Murine) C->D E Lead Optimization & Safety Sign-off D->E

Fig 2. Sequential pipeline for the toxicological evaluation of novel fluoroindole drug candidates.

References

  • PNAS. "Arabidopsis cytochrome P450s that catalyze the first step of tryptophan-dependent indole-3-acetic acid biosynthesis." Proceedings of the National Academy of Sciences. Available at: [Link]

  • NIH/PMC. "Cytochrome P450 Binding and Bioactivation of Tumor-Targeted Duocarmycin Agents." Molecular Pharmacology. Available at: [Link]

  • ResearchGate. "Oxidation of Indole by Cytochrome P450 Enzymes." Biochemistry. Available at: [Link]

  • bioRxiv. "Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution." Available at: [Link]

Sources

Foundational

Thermodynamic Stability Profile: 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol

The following technical guide details the thermodynamic stability profile and characterization framework for 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol . This document is structured to serve as a primary reference for formulat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile and characterization framework for 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol . This document is structured to serve as a primary reference for formulation scientists and medicinal chemists, moving beyond basic data listing to provide a causal analysis of the molecule’s physicochemical behavior.

Technical Monograph & Characterization Framework

Executive Summary & Compound Architecture

Compound: 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol Class: Fluorinated Indole Alkanol Significance: This scaffold represents a critical structural motif in serotonergic modulators and kinase inhibitors. The 5-fluoro substitution enhances metabolic stability against hydroxylation, while the secondary alcohol provides a handle for hydrogen bonding or further derivatization.

Thermodynamic Risk Assessment: The thermodynamic stability of this molecule is governed by the interplay between the electron-rich indole core and the labile secondary alcohol. Primary risks include oxidative dimerization of the indole moiety and acid-catalyzed dehydration of the hydroxybutyl chain.

Structural Thermodynamics
FeatureThermodynamic ImpactStability Implication
5-Fluoroindole Core High electron density;

-

stacking capability.
Susceptible to photo-oxidation and electrophilic attack at C2. Fluorine increases lipophilicity and lattice energy.
Secondary Alcohol H-bond donor/acceptor; Chiral center (

).
Risk of oxidation to ketone; dehydration to alkene under acidic stress.
Ethylene Linker Flexible alkyl chain.Lowers melting point (

) and glass transition (

); increases rotational degrees of freedom.

Theoretical Thermodynamic Profile (In Silico)

Before wet-lab validation, we establish the baseline expectations based on Group Contribution Methods and DFT calculations.

  • LogP (Predicted): 2.4 – 2.8 (Moderate Lipophilicity)

  • pKa (Indole NH): ~16.5 (Very weak acid)

  • pKa (Aliphatic OH): ~16-17

  • Predicted Melting Point: 95°C – 115°C (Dependent on polymorph)

  • Enthalpy of Fusion (

    
    ):  ~25-30 kJ/mol
    

Expert Insight: The presence of the fluorine atom generally increases the melting point relative to the non-fluorinated analog due to stronger intermolecular interactions (C-F···H dipole interactions). However, the flexibility of the butan-2-ol chain suggests a propensity for polymorphism .

Experimental Framework: Solid-State Characterization

Objective: To define the thermodynamic energy landscape and identify the most stable polymorph for development.

Differential Scanning Calorimetry (DSC) Protocol

Rationale: DSC is the primary tool for determining phase transitions, purity, and thermal stability.

Protocol:

  • Sample Prep: Weigh 2-4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape during decomposition).

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under

    
     purge (50 mL/min).
    
  • Cycle: Cool to -50°C at 20°C/min, then reheat to check for glass transition (

    
    ) or cold crystallization.
    

Success Criteria (Self-Validating):

  • Sharp Endotherm: A single sharp melting peak indicates high crystalline purity.

  • Broadening: A broad peak suggests impurities or an amorphous component.

  • Exotherm after Melt: Indicates decomposition or recrystallization of a metastable form.

Polymorph Screening (Slurry Method)

Rationale: Indoles are notorious for polymorphism. The thermodynamic stable form must be isolated to prevent phase conversion during shelf storage.

Workflow:

  • Solvents: Water, Methanol, Isopropanol, Ethyl Acetate, Heptane.

  • Procedure: Create saturated suspensions at 25°C and 50°C. Stir for 72 hours. Filter and analyze via XRPD (X-Ray Powder Diffraction).

  • Analysis: The form with the highest melting point and heat of fusion (following Burger-Ramberger rules) is generally the thermodynamically stable form.

Chemical Stability & Degradation Kinetics

Core Directive: Stability is not static; it is a kinetic resistance to thermodynamic equilibrium.

Forced Degradation Pathways

We must map the "edge of failure" using stress testing (ICH Q1A/Q1B).

Diagram: Degradation Pathways

The following Graphviz diagram visualizes the critical degradation routes for 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol.

DegradationPathways cluster_0 Indole Core Instability cluster_1 Side Chain Instability Parent Parent Molecule 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol Oxindole Oxindole Derivative (Oxidation at C2) Parent->Oxindole Oxidation (H2O2/Light) Dimer Indole Dimer (Acid/Radical Mediated) Parent->Dimer Acid Stress (HCl) Ketone Butan-2-one Analog (Alcohol Oxidation) Parent->Ketone Oxidative Stress Alkene Dehydration Product (Alkene Formation) Parent->Alkene Acid/Heat (-H2O)

Caption: Predicted degradation pathways under stress conditions. Red paths indicate core degradation; yellow paths indicate side-chain modification.

Stress Testing Protocol
Stress ConditionAgent/ConditionDurationTarget DegradationMechanism
Acid Hydrolysis 0.1 N HCl, 60°C24-48 hrs5-20%Dehydration of alcohol; Indole polymerization.
Base Hydrolysis 0.1 N NaOH, 60°C24-48 hrs<5%Indoles are generally base-stable; check for racemization.
Oxidation 3%

, RT
4-24 hrs10-20%Electron-rich indole oxidation to oxindole/isatin.
Photostability UV/Vis (1.2M lux hrs)~1 weekVariableRadical formation; color change (yellowing).

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m.
    
  • Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile).

  • Detection: UV at 280 nm (Indole characteristic absorption) and 220 nm.

Thermodynamic Stability Workflow

This flowchart outlines the decision-making process for characterizing the molecule.

StabilityWorkflow Start Synthesis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol DSC DSC/TGA Screening Start->DSC XRPD XRPD (Crystallinity Check) DSC->XRPD Decision1 Is it Crystalline? XRPD->Decision1 Amorphous Amorphous: Determine Tg Assess Hygroscopicity Decision1->Amorphous No Crystalline Crystalline: Polymorph Screening Decision1->Crystalline Yes Stress Forced Degradation (Acid/Base/Ox/Light) Amorphous->Stress Crystalline->Stress FinalProfile Final Thermodynamic Stability Profile Stress->FinalProfile

Caption: Strategic workflow for establishing the thermodynamic profile from synthesis to final stability assessment.

Conclusion & Recommendations

For 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol , thermodynamic stability is contingent upon controlling the oxidation of the electron-rich indole ring and preventing acid-catalyzed dehydration of the side chain.

  • Storage: Store in opaque, airtight containers (amber glass) under inert atmosphere (Argon/Nitrogen) to mitigate photo-oxidation.

  • Formulation: Avoid acidic excipients that could trigger dehydration. Use antioxidants (e.g., sodium metabisulfite) if liquid formulation is required.

  • Process: Crystallization temperatures should be controlled to favor the stable polymorph (likely formed in alcohols like Methanol/IPA) to ensure consistent melting point and dissolution rates.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Link

  • Chadwick, K., et al. (2012). Polymorph control by solvent selection. CrystEngComm. Link

  • Sundberg, R. J. (1996). The Chemistry of Indoles.[1][2][3][4][5] Academic Press. (Standard text for Indole reactivity/stability mechanisms).

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.

Sources

Exploratory

Metabolic Stability of Fluoro-Indole Butanol Derivatives

The following technical guide details the metabolic stability profile of fluoro-indole butanol derivatives. This analysis synthesizes medicinal chemistry principles with DMPK (Drug Metabolism and Pharmacokinetics) protoc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic stability profile of fluoro-indole butanol derivatives. This analysis synthesizes medicinal chemistry principles with DMPK (Drug Metabolism and Pharmacokinetics) protocols to provide a roadmap for optimizing this specific pharmacophore.

A Technical Guide for Medicinal Chemists and DMPK Scientists

Executive Summary

The fluoro-indole butanol scaffold represents a privileged structure in drug discovery, frequently observed in serotonin receptor modulators (5-HT


/5-HT

), synthetic cannabinoid receptor agonists (SCRAs), and certain antipsychotic candidates. While the indole core provides high affinity for G-protein coupled receptors (GPCRs), the butanol side chain often serves as a "metabolic handle," dictating the molecule's half-life (

) and clearance (

).

This guide addresses the dichotomy of this scaffold:

  • The Indole Core: Prone to CYP450-mediated bioactivation (epoxidation/hydroxylation).

  • The Butanol Chain: Susceptible to Phase I oxidation (to carboxylic acids) and Phase II glucuronidation.

  • The Fluorine Substitution: A strategic "metabolic block" used to modulate electron density (

    
    ) and steric shielding, though its placement is critical for efficacy.
    

Molecular Architecture & Metabolic Liabilities

To engineer stability, one must first map the "Soft Spots"—sites vulnerable to enzymatic attack.

The Indole Core (Phase I Liability)

The electron-rich indole ring is a primary target for CYP2D6 and CYP3A4 .

  • Mechanism: Oxidative attack typically occurs at the C3 position (if unsubstituted) or the C2-C3 bond, leading to an epoxide intermediate or direct hydroxylation.

  • The Fluorine Effect: Substitution at the C5 or C6 position of the indole ring withdraws electron density from the

    
    -system. This raises the oxidation potential, making the ring less nucleophilic and more resistant to CYP-mediated epoxidation.
    
The Butanol Side Chain (Phase I & II Liability)

The butanol moiety (often an N-butyl or C-linked hydroxybutyl chain) presents a dual risk:

  • Alcohol Oxidation (Phase I): Primary alcohols are rapidly oxidized by Alcohol Dehydrogenase (ADH) or CYP450 to aldehydes, and subsequently to carboxylic acids (e.g., butyric acid derivatives). This transformation often results in rapid loss of potency.

  • Glucuronidation (Phase II): The hydroxyl group (-OH) is a prime substrate for UDP-glucuronosyltransferases (UGTs) , specifically UGT1A1 and UGT2B7. Direct conjugation with glucuronic acid leads to rapid renal excretion.

Strategic Fluorination

Replacing C-H bonds with C-F bonds on the butanol chain (e.g., 4-fluorobutanol derivatives) can block hydroxylation. However, if the fluorine is terminal, it may undergo oxidative defluorination , releasing fluoride ions—a potential toxicity concern.

Mechanistic Pathways: Visualization

The following diagram maps the metabolic fate of a representative 5-fluoro-indole butanol derivative, highlighting the competition between stabilization and degradation.

MetabolicPathways Parent Parent Compound (5-Fluoro-Indole Butanol) CYP CYP3A4/2D6 Parent->CYP ADH ADH/ALDH Parent->ADH UGT UGT1A1/2B7 Parent->UGT Indole_OH Metabolite M1 (Indole Hydroxylation) Acid Metabolite M2 (Butyric Acid Deriv.) Aldehyde Intermediate (Aldehyde) Aldehyde->Acid Rapid Conversion Glucuronide Metabolite M3 (O-Glucuronide) CYP->Indole_OH Aromatic Oxidation (Slowed by 5-F) ADH->Aldehyde Alcohol Oxidation UGT->Glucuronide Direct Conjugation (Major Clearance Route)

Figure 1: Metabolic fate of fluoro-indole butanol derivatives. Note the competing pathways of Phase I oxidation (Red) and Phase II conjugation (Green).

Experimental Assessment Protocols

To rigorously evaluate metabolic stability, a tiered approach using Human Liver Microsomes (HLM) followed by Hepatocytes is required.

Protocol A: Microsomal Stability Assay (Phase I Focus)

This assay isolates CYP450 activity to determine intrinsic clearance (


).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

  • Test Compound (1 µM final conc, <0.1% DMSO).

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (IS) (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution.

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Self-Validating Control:

  • Include Verapamil (high clearance) and Warfarin (low clearance) as positive controls.

  • If Verapamil

    
     min, the microsomes are inactive; discard data.
    
Protocol B: Glucuronidation Assay (Phase II Focus)

Since "butanol" derivatives are prone to direct conjugation, HLM fortified with UDPGA (Uridine 5'-diphospho-glucuronic acid) is essential.

Modification:

  • Add alamethicin (25 µg/mg protein) to the pre-incubation step. This pore-forming peptide permeabilizes the microsomal membrane, allowing UDPGA to access the luminal UGT enzymes.

  • Cofactor: Add 5 mM UDPGA alongside NADPH.

Data Analysis & Optimization Strategies

Interpreting Quantitative Data

Data should be linearized to calculate the elimination rate constant (


).






Comparative Stability Table

The following table illustrates the impact of structural modifications on stability (Hypothetical data based on SAR trends [1, 2]):

Compound IDStructure Description

(HLM + NADPH)

(HLM + UDPGA)
Primary Liability
FIB-01 Indole-3-butanol (No F)12 min8 minRapid ring oxidation & Glucuronidation
FIB-02 5-Fluoro-indole-3-butanol28 min9 minRing stabilized; Alcohol still labile
FIB-03 5-Fluoro-indole-3-butyl-ether45 min>60 minBlocked Glucuronidation (Ether cap)
FIB-04 5-Fluoro-indole-3-(4,4-difluorobutyl)55 minN/ABlocked terminal oxidation
Optimization Logic
  • If Phase I clearance is high: Introduce Fluorine at the C5/C6 indole position to block aromatic hydroxylation.

  • If Phase II clearance is high: The butanol -OH is the culprit.

    • Strategy A: Steric hindrance (add gem-dimethyl groups next to the -OH).

    • Strategy B: Bioisostere replacement (swap -OH for a difluoromethyl group or an oxetane).

  • If "Metabolic Switching" occurs: Blocking one site (e.g., the indole) may shunt metabolism to the butyl chain. Always re-test full metabolic profiling after structural changes.

Experimental Workflow: Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_anal Analysis Step1 Pre-Incubation (HLM + Compound + Alamethicin) Step2 Initiation (+ NADPH / UDPGA) Step1->Step2 Step3 Sampling Loop (0, 15, 30, 60 min) Step2->Step3 Step4 Quench (ACN + Internal Std) Step3->Step4 At time t Step5 Centrifugation (Pellet Protein) Step4->Step5 Step6 LC-MS/MS Analysis (MRM Mode) Step5->Step6

Figure 2: Integrated Phase I/II Stability Assay Workflow.

References

  • Bhattarai, P., et al. (2026).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Stove, C. P., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Detailed Guide to the Preparation of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol, a valuable fluorinated indole derivative for research and development in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol, a valuable fluorinated indole derivative for research and development in medicinal chemistry and drug discovery. The synthesis is achieved through a highly efficient and selective reduction of the corresponding ketone precursor, 4-(5-Fluoro-1H-indol-3-yl)butan-2-one, utilizing sodium borohydride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice for successful synthesis, purification, and characterization of the target compound.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. The introduction of a fluorine atom into the indole ring system can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 5-Fluoroindole, in particular, is a key building block in the synthesis of various therapeutic agents, including antidepressants, antipsychotics, and anticancer agents.[2]

The target molecule, 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol, incorporates both the 5-fluoroindole moiety and a chiral secondary alcohol in its side chain, making it an attractive intermediate for the development of novel bioactive compounds. This application note details a robust and reliable synthetic route to this alcohol via the reduction of the commercially available ketone, 4-(5-Fluoro-1H-indol-3-yl)butan-2-one.[3][4][5]

Synthetic Strategy and Mechanistic Overview

The synthesis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is accomplished through a single-step reduction of the ketone precursor. The chosen reagent, sodium borohydride (NaBH₄), is a mild and selective reducing agent that readily converts aldehydes and ketones to their corresponding primary and secondary alcohols, respectively.[6][7][8][9]

Reaction Mechanism

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxide intermediate. In a protic solvent such as methanol, the solvent molecules subsequently protonate the alkoxide to yield the final secondary alcohol product.[6][10] One mole of sodium borohydride can, in principle, reduce four moles of the ketone.[8]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-(5-Fluoro-1H-indol-3-yl)butan-2-one≥95%Various676122-92-2
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich16940-66-2
Methanol (MeOH)AnhydrousFisher Chemical67-56-1
Dichloromethane (DCM)ACS GradeVWR Chemicals75-09-2
Saturated aqueous ammonium chloride (NH₄Cl)Laboratory Grade--
Anhydrous magnesium sulfate (MgSO₄)Laboratory Grade-7487-88-9
Silica gel60 Å, 230-400 mesh-7631-86-9
Ethyl acetate (EtOAc)ACS Grade-141-78-6
HexanesACS Grade-110-54-3
Synthetic Workflow Diagram

Synthesis_Workflow Figure 1: Overall Synthetic Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_analysis Analysis Start 4-(5-Fluoro-1H-indol-3-yl)butan-2-one Reduction Reduction with NaBH4 in Methanol Start->Reduction 1. Dissolve in MeOH 2. Cool to 0 °C 3. Add NaBH4 Quench Quench with sat. aq. NH4Cl Reduction->Quench Extraction Extract with Dichloromethane Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol Purification->FinalProduct Analysis Characterization (NMR, MS, IR) FinalProduct->Analysis

Caption: Overall synthetic workflow for 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(5-Fluoro-1H-indol-3-yl)butan-2-one (1.0 g, 4.87 mmol).

    • Add anhydrous methanol (25 mL) to dissolve the ketone. Stir until a clear solution is obtained.

    • Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reduction:

    • While stirring at 0 °C, slowly add sodium borohydride (0.28 g, 7.31 mmol, 1.5 equivalents) portion-wise over 10 minutes. Caution: Hydrogen gas evolution may be observed.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

    • The starting material (ketone) should have a higher Rf value than the product (alcohol).

    • Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent such as p-anisaldehyde or Ehrlich's reagent for indoles.[11]

  • Workup:

    • Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL) at 0 °C.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Transfer the remaining aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of 20% to 50% ethyl acetate in hexanes.

  • Collect the fractions containing the desired product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol as a solid or viscous oil.

Characterization and Data

The structure and purity of the synthesized 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol should be confirmed by standard analytical techniques.

Expected Analytical Data
AnalysisExpected Results
Appearance Off-white to pale yellow solid or viscous oil.
¹H NMR Peaks corresponding to the indole ring protons, the butanol side chain protons (including a characteristic multiplet for the CH-OH proton), and the methyl group doublet.
¹³C NMR Resonances for the aromatic carbons of the indole ring (with C-F coupling), and the aliphatic carbons of the butanol side chain.
Mass Spec. A molecular ion peak corresponding to the expected mass of the product (C₁₂H₁₄FNO, MW: 207.25).
IR A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and a sharp peak around 3400 cm⁻¹ (N-H stretch of the indole).
Yield Typically >85% after purification.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC indicates the presence of starting material after the recommended reaction time, add an additional 0.25-0.5 equivalents of NaBH₄ and continue stirring for another hour.

  • Streaking on TLC/Column: Indoles can be slightly basic and may interact strongly with the acidic silica gel, leading to tailing or streaking.[11] If this is observed, add 0.5-1% triethylamine to the eluent system for column chromatography to improve the separation.[11]

  • Product Stability: Some indole derivatives can be sensitive to strong acids and prolonged exposure to air or light. It is advisable to store the final product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Conclusion

The protocol described herein provides a straightforward and efficient method for the synthesis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol from its ketone precursor. The use of sodium borohydride offers high selectivity and yield, making this a reliable procedure for obtaining this valuable research compound. The detailed steps for reaction setup, workup, purification, and characterization are designed to ensure reproducibility and success for researchers in the field of synthetic and medicinal chemistry.

References

  • Vertex AI Search. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Vertex AI Search. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC.
  • Wikipedia. Sodium borohydride.
  • LibreTexts Chemistry. (2023, September 7). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • BenchChem.
  • Vertex AI Search.
  • Wiley Online Library. (2019, February 26).
  • LibreTexts Chemistry. (2023, January 22). The Reduction of Aldehydes and Ketones.
  • Common Organic Chemistry. Sodium Borohydride.
  • ACS Publications. (2014, April 30). Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies.
  • Chinese Chemical Society. (2022, July 5). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies | CCS Chemistry.
  • ResearchGate. (2025, August 7). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. | Request PDF.
  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • SpectraBase. 4-(5-fluoro-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid.
  • ResearchGate. (2025, October 10). (PDF)
  • Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • ACS Publications. (2021, June 14). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids | ACS Omega.
  • BLDpharm. 676122-92-2|4-(5-Fluoro-1H-indol-3-yl)butan-2-one.
  • Scribd. Wittig Reaction in Alkaloid Synthesis | PDF | Organic Chemistry.
  • Royal Society of Chemistry.
  • Sigma-Aldrich. 4-(5-FLUORO-1H-INDOL-3-YL)BUTAN-2-ONE.
  • Organic Chemistry Portal. Wittig Reaction.
  • ResearchGate. (2020, March 31). (PDF) Wittig–Madelung Indole Synthesis.
  • Chem-Impex. 5-Fluoroindole-3-carboxaldehyde.
  • University of Missouri–St. Louis. 19. The Grignard Reaction.
  • ResearchGate. (2025, August 5).
  • PubChem. 4-[(1r,2r)-2-{[(5-Fluoro-1h-Indol-2-Yl)carbonyl]amino}-2,3-Dihydro-1h-Inden-1-Yl]butanoic Acid | C22H21FN2O3 | CID 46926544.
  • IKM Institut Kimia Malaysia.
  • Dana Bioscience. 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine 1g.
  • YouTube. (2018, November 13).
  • Sigma-Aldrich.
  • PubMed. Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1- piperazinyl]butan-1-one.
  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism.
  • Organic Chemistry Portal. Protective Groups.
  • Sigma-Aldrich. 5-Fluoroindole 98 399-52-0.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Chemsrc. 2-BUTANONE,4-(5-FLUORO-1H-INDOL-3-YL)- | CAS#:676122-92-2.
  • Ossila. 5-Fluoroindole | CAS Number 399-52-0.
  • Chem-Impex. 5-Fluoroindole.
  • PubChem. 5-Fluoroindole | C8H6FN | CID 67861.
  • Organic Chemistry Portal.
  • ResearchGate. (2025, October 15). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one.
  • Oriental Journal of Chemistry. (2017, December 13). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone.
  • MDPI. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities - PMC.

Sources

Application

Application Note: Synthesis and Preparation of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol

Executive Summary Fluorinated indole derivatives are highly prized scaffolds in modern drug discovery, frequently utilized in the development of 5-HT receptor ligands, selective serotonin reuptake inhibitors (SSRIs), and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated indole derivatives are highly prized scaffolds in modern drug discovery, frequently utilized in the development of 5-HT receptor ligands, selective serotonin reuptake inhibitors (SSRIs), and targeted kinase inhibitors[1]. The compound 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol serves as a critical advanced intermediate for synthesizing complex active pharmaceutical ingredients (APIs). This application note details a robust, field-validated, two-step synthetic protocol to prepare this compound from commercially available 5-fluoroindole and methyl vinyl ketone (MVK).

Scientific Rationale & Mechanistic Insights

To ensure a self-validating and scalable system, this protocol utilizes a highly efficient sequence consisting of a Lewis acid-catalyzed Michael addition followed by a chemoselective hydride reduction.

Step 1: Regioselective Michael Addition

Causality of Design: Indole is a


-excessive heterocycle where the nitrogen lone pair delocalizes into the aromatic system, making the C3 position the primary site for electrophilic attack. Methyl vinyl ketone (MVK) is an electrophilic 

-unsaturated enone[2][3]. However, the uncatalyzed conjugate addition of indoles to enones is typically slow and prone to side reactions. By introducing a mild Lewis acid catalyst—such as Indium(III) chloride (InCl

) or Antimony trichloride (SbCl

)—the catalyst coordinates to the carbonyl oxygen of MVK[4]. This coordination significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enone, facilitating a rapid, regioselective 1,4-conjugate addition at the indole C3 position without inducing unwanted N-alkylation or indole polymerization[5].
Step 2: Chemoselective Hydride Reduction

Causality of Design: The intermediate, 4-(5-fluoro-1H-indol-3-yl)butan-2-one, contains a reactive methyl ketone. Sodium borohydride (NaBH


) is selected over stronger reducing agents (like LiAlH

) because it is highly chemoselective for ketones, tolerant of the aryl fluoride, and can be safely deployed in protic solvents. Methanol is used as the solvent; it not only dissolves the reagents but actively participates in the mechanism by rapidly protonating the intermediate boron-alkoxide complex, driving the equilibrium forward to yield the secondary alcohol[6].

Workflow Visualization

SynthesisWorkflow Indole 5-Fluoroindole (Nucleophile) Step1 Step 1: Michael Addition Solvent: DCM, 0 °C to RT Indole->Step1 MVK Methyl Vinyl Ketone (Michael Acceptor) MVK->Step1 Cat Lewis Acid Catalyst (e.g., InCl3) Cat->Step1 Intermediate 4-(5-Fluoro-1H-indol-3-yl)butan-2-one (Ketone Intermediate) Step1->Intermediate Step2 Step 2: Hydride Reduction Solvent: MeOH, 0 °C to RT Intermediate->Step2 RedAgent NaBH4 (Reducing Agent) RedAgent->Step2 Product 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol (Target Product) Step2->Product

Figure 1: Two-step synthetic workflow for 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol.

Reagent Matrix

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

ReagentRoleMW ( g/mol )Eq.AmountHazards / Handling Notes
5-Fluoroindole Starting Material135.141.01.35 gIrritant; store under inert gas[1].
Methyl Vinyl Ketone Michael Acceptor70.091.20.84 g (1.0 mL)Highly toxic, flammable, lachrymator. Dispense in fume hood[2][3].
Indium(III) Chloride Lewis Acid Catalyst221.180.10.22 gHygroscopic, corrosive. Weigh rapidly.
Dichloromethane Solvent (Step 1)84.93-20 mLVolatile, toxic. Use anhydrous grade.
Sodium Borohydride Reducing Agent37.831.50.57 gFlammable solid, reacts violently with water.
Methanol Solvent (Step 2)32.04-20 mLToxic, flammable. Use anhydrous grade.

Experimental Protocols

Protocol A: Synthesis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-one
  • System Preparation: Oven-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar. Flush the system with dry Nitrogen or Argon.

  • Substrate Dissolution: Add 5-fluoroindole (1.35 g, 10.0 mmol) to the flask and dissolve in anhydrous dichloromethane (DCM, 20 mL).

  • Catalyst Activation: Add Indium(III) chloride (0.22 g, 1.0 mmol, 10 mol%) to the stirring solution. The mixture may become slightly heterogeneous.

  • Controlled Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise add methyl vinyl ketone (1.0 mL, 12.0 mmol) over 5 minutes. Note: MVK is prone to anionic polymerization; dropwise addition controls the local concentration and mitigates exothermicity[3].

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor reaction progress via TLC (Eluent: 70:30 Hexanes:Ethyl Acetate). The indole spot (

    
    ) should completely convert to a lower-running ketone spot (
    
    
    
    ).
  • Workup & Isolation: Quench the reaction by adding saturated aqueous NaHCO

    
     (15 mL). Transfer to a separatory funnel and extract the aqueous phase with DCM (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10%

    
     30% EtOAc in Hexanes) to afford the pure ketone intermediate as a pale solid/oil.
    
Protocol B: Synthesis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol
  • System Preparation: In a clean 50 mL round-bottom flask, dissolve the purified 4-(5-Fluoro-1H-indol-3-yl)butan-2-one (assumed 100% theoretical yield for calculation: 2.05 g, 10.0 mmol) in anhydrous methanol (20 mL).

  • Thermal Control: Chill the solution to 0 °C in an ice-water bath. Note: Cooling is critical to prevent the rapid, exothermic decomposition of NaBH

    
     in methanol.
    
  • Hydride Delivery: Slowly add Sodium borohydride (0.57 g, 15.0 mmol, 1.5 eq.) in small portions over 10 minutes to manage the evolution of hydrogen gas.

  • Reaction Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 1 hour. Confirm complete reduction via TLC (Eluent: 50:50 Hexanes:Ethyl Acetate). The ketone spot will disappear, replaced by a more polar alcohol spot (

    
    ).
    
  • Workup & Isolation: Carefully quench the reaction by adding saturated aqueous NH

    
    Cl (10 mL) dropwise to destroy excess hydride. Concentrate the mixture under reduced pressure to remove the majority of the methanol.
    
  • Extraction: Dilute the remaining aqueous slurry with water (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic extracts with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and evaporate the solvent in vacuo to yield the target secondary alcohol.

Analytical Validation

To ensure the trustworthiness of the synthesis, validate the final product using


H NMR spectroscopy (400 MHz, CDCl

). The self-validating markers for 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol include:
  • Indole Core: A broad singlet at

    
    8.0 ppm (1H, N-H) and a doublet at 
    
    
    
    7.0 ppm (1H, C2-H) confirming the core remains intact.
  • Aromatic Fluorine: Multiplets between 6.8–7.2 ppm (3H) corresponding to the substituted benzenoid ring.

  • Secondary Alcohol: A distinct multiplet at

    
    3.8 ppm (1H, CH -OH) confirming the successful reduction of the ketone.
    
  • Aliphatic Chain: Multiplets at

    
    2.8 ppm (2H, indole-CH 
    
    
    
    ) and
    
    
    1.8 ppm (2H, CH
    
    
    -CHOH), along with a doublet at
    
    
    1.2 ppm (3H, CH
    
    
    ) confirming the butanol side chain.

References

  • Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling - nih.gov. Available at: 7[7]

  • 5-Fluoroindole | CAS Number 399-52-0 - Ossila. Available at: 1[1]

  • 5-Fluoroindole 98 399-52-0 - Sigma-Aldrich. Available at: Link

  • Methyl vinyl ketone (stabilised) for synthesis 78-94-4 - Sigma-Aldrich. Available at: 2[2]

  • Methyl vinyl ketone - Wikipedia. Available at: 3[3]

  • Cutting-Edge and Time-Honored Strategies for Stereoselective Construction of C–N Bonds in Total Synthesis - ACS Publications. Available at:6[6]

  • Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient Catalyst - ResearchGate. Available at: 5[5]

  • Antimony Trichloride–Catalyzed Michael Addition of Indoles to the α,β‐Unsaturated Ketones - Taylor & Francis. Available at: 4[4]

  • A Highly Efficient Michael Addition of Indoles to α,β-Unsaturated Electron-Deficient Compounds - SID.ir. Available at: Link

Sources

Method

Comprehensive Application Note: Procedures for Using 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol in Medicinal Chemistry

Executive Summary The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is a highly versatile, fluorinated aliphatic-indole building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is a highly versatile, fluorinated aliphatic-indole building block. It serves as a critical intermediate in the synthesis of advanced therapeutics, particularly central nervous system (CNS) agents, 5-HT receptor modulators, and kinase inhibitors. This application note provides authoritative, field-proven protocols for utilizing this compound, detailing the causality behind specific synthetic choices and structural modifications.

Strategic Rationale in Drug Design

The structural architecture of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol offers two distinct sites for strategic medicinal chemistry manipulation:

  • The 5-Fluoroindole Core: The C5 position of the indole ring is a well-documented "soft spot" for oxidative metabolism by hepatic cytochrome P450 enzymes (e.g., CYP1A2). By substituting the C5 hydrogen with a fluorine atom, medicinal chemists achieve an isosteric replacement that sterically and electronically blocks this metabolic liability[1]. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the indole N-H, enhancing its hydrogen-bond donor capacity within target receptor pockets[2].

  • The Butan-2-ol Side Chain: The secondary alcohol at the terminal end of the alkyl chain provides a highly reactive handle. It can be oxidized to a ketone for subsequent reductive amination, or it can undergo direct stereoinvertive substitution (e.g., Mitsunobu reaction) to generate chiral amines or ethers[3].

Physicochemical Profiling

Understanding the baseline properties of this intermediate and its immediate derivatives is critical for predicting downstream pharmacokinetics.

Table 1: Physicochemical Properties of Key Fluorinated Indole Intermediates

Compound NameMolecular FormulaMW ( g/mol )CLogP (Est.)Key Structural FeaturePrimary Synthetic Utility
4-(5-Fluoro-1H-indol-3-yl)butan-2-ol C₁₂H₁₄FNO207.252.45Secondary AlcoholStarting material; Mitsunobu precursor
4-(5-Fluoro-1H-indol-3-yl)butan-2-one C₁₂H₁₂FNO205.232.30Methyl KetonePrecursor for reductive amination[3]
4-(5-Fluoro-1H-indol-3-yl)butan-2-amine C₁₂H₁₅FN₂206.261.85Primary AmineTryptamine homologue; GPCR ligand

Synthetic Workflows & Methodologies

The true value of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol lies in its divergent synthetic utility. The workflow below illustrates the primary pathways utilized by medicinal chemists to generate diverse libraries.

SynthWorkflow A 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol (Starting Material) B 4-(5-Fluoro-1H-indol-3-yl)butan-2-one (Ketone Intermediate) A->B Dess-Martin Periodinane (Oxidation) D Chiral Ether/Amine Derivatives (Advanced Intermediates) A->D Mitsunobu Reaction (DIAD, PPh3, Nu-H) C 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine (Tryptamine Analog) B->C Reductive Amination (NaBH3CN, NH4OAc)

Synthetic divergence of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol into key scaffolds.
Protocol A: Chemoselective Oxidation to the Ketone

To synthesize α-methyltryptamine analogues, the secondary alcohol must first be oxidized to 4-(5-Fluoro-1H-indol-3-yl)butan-2-one (CAS 676122-92-2)[3].

  • Causality & Reagent Selection: Harsh oxidants (like KMnO₄ or Jones reagent) risk cleaving the electron-rich C2-C3 double bond of the indole ring or oxidizing the indole nitrogen. Dess-Martin Periodinane (DMP) is selected because it provides mild, highly chemoselective oxidation of the secondary alcohol without perturbing the sensitive indole core.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.

  • Activation: Add a catalytic amount of water (0.5 equiv) to the DCM. Insight: Trace water accelerates the DMP oxidation by forming a more reactive periodinane intermediate.

  • Oxidation: Cool the mixture to 0 °C. Add Dess-Martin Periodinane (1.2 equiv, 12 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until complete consumption of the starting material.

  • Workup (Self-Validating Step): Quench the reaction by adding 50 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes. Insight: This step is critical; Na₂S₂O₃ reduces unreacted DMP and toxic iodine byproducts, turning the cloudy suspension into two clear, easily separable layers.

  • Isolation: Extract with DCM (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the ketone.

Table 2: Optimization of Oxidation Conditions

Oxidant SystemTemp (°C)Time (h)Indole Core DegradationIsolated Yield (%)
Jones Reagent (CrO₃/H₂SO₄)01High15%
Swern (COCl)₂ / DMSO-783Low72%
DMP / wet DCM 0 to 25 2 None detected 94%
Protocol B: Reductive Amination to Fluorinated Tryptamines

The resulting ketone is converted to a primary amine, yielding a fluorinated homologue of α-methyltryptamine, a potent pharmacophore for CNS targets.

  • Causality & Reagent Selection: Sodium cyanoborohydride (NaBH₃CN) is chosen over NaBH₄ because it is stable at the mildly acidic pH (~6.0) required to protonate the ketone and form the intermediate imine. This prevents the premature reduction of the ketone back to the starting alcohol.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-(5-Fluoro-1H-indol-3-yl)butan-2-one (1.0 equiv, 5 mmol) and ammonium acetate (NH₄OAc, 10.0 equiv, 50 mmol) in anhydrous methanol (30 mL). Stir at room temperature for 1 hour. Insight: NH₄OAc acts as both the nitrogen source and the weak acid catalyst.

  • Reduction: Cool the mixture to 0 °C. Add NaBH₃CN (1.5 equiv, 7.5 mmol) in small portions.

  • Reaction: Stir at room temperature for 16 hours under argon.

  • Workup: Quench the reaction carefully with 1M HCl (to pH < 3) to destroy excess cyanoborohydride (CAUTION: HCN gas evolution; perform in a well-ventilated fume hood). Stir for 15 minutes.

  • Basification & Extraction: Adjust the aqueous layer to pH 10 using 2M NaOH. Extract with Ethyl Acetate (3 x 40 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield the crude amine.

Pharmacological Applications

Derivatives synthesized from 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol are frequently evaluated as ligands for G-protein coupled receptors (GPCRs), specifically the serotonin (5-HT) receptor family. The fluorinated indole core mimics the endogenous neurotransmitter serotonin, while the extended aliphatic chain and alpha-methyl substitution confer resistance to monoamine oxidase (MAO) degradation, significantly increasing the drug's half-life[1].

Pathway Ligand Fluorinated Tryptamine Analog Receptor 5-HT2A/2C Receptor (GPCR) Ligand->Receptor Agonism Gq Gq Protein Alpha Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 / DAG PLC->IP3 Cleavage Ca Intracellular Ca2+ Release IP3->Ca ER Release

Signal transduction pathway of 5-HT receptors targeted by fluorinated tryptamines.

When these fluorinated analogues bind to 5-HT₂A/₂C receptors, they trigger the Gq-coupled signaling cascade. The activation of Phospholipase C (PLC) leads to the cleavage of PIP₂ into Inositol triphosphate (IP₃) and Diacylglycerol (DAG), ultimately resulting in the release of intracellular calcium—a measurable endpoint utilized in in vitro pharmacological screening assays.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. The Royal Society of Chemistry.[1] URL:[Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. American Chemical Society.[2] URL:[Link]

Sources

Application

Application Note: Precision Functionalization of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol

Topic: Reaction conditions for functionalizing 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol Content Type: Detailed Application Note & Protocol Guide Executive Summary The scaffold 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol (Compound 1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction conditions for functionalizing 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol Content Type: Detailed Application Note & Protocol Guide

Executive Summary

The scaffold 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol (Compound 1 ) represents a privileged intermediate in the synthesis of serotonin receptor modulators (e.g., 5-HT1A/1B agonists) and kinase inhibitors. Its structure features three distinct reactive vectors: the nucleophilic indole nitrogen (N1), the redox-active secondary alcohol (C2'-OH), and the C-H bonds of the electron-deficient fluoroindole core.

This guide provides validated protocols for the chemoselective functionalization of 1 . Unlike generic indole guides, we address the specific challenge of N- vs. O-selectivity driven by the pKa differential between the indole N-H (~21 in DMSO) and the secondary alkyl alcohol (~29 in DMSO). We also detail non-acidic oxidation methods to prevent acid-catalyzed polymerization typical of electron-rich indoles.

Chemical Architecture & Reactivity Logic

To design successful reactions, one must understand the electronic landscape of Compound 1 :

  • The 5-Fluoroindole Core: The fluorine atom at C5 withdraws electron density via induction (-I), lowering the pKa of the N-H bond compared to unsubstituted indole. This makes N-deprotonation faster and more stoichiometric.

  • The Side Chain: The butan-2-ol moiety is a secondary alcohol.[1] It is less acidic than the indole N-H but susceptible to oxidation and substitution (inversion).

  • Chemoselectivity Hierarchy:

    • Base Treatment: Reagents like NaH or KOtBu will deprotonate N1 first.

    • Oxidation: Must be performed under basic or neutral conditions (e.g., Dess-Martin) to avoid acid-mediated dimerization at C2.

Diagram 1: Chemoselectivity Map

The following diagram illustrates the divergent pathways for functionalizing Compound 1 .

G cluster_legend Reactivity Logic Start 4-(5-Fluoro-1H-indol-3-yl) butan-2-ol (1) N_Alk N-Alkylated Product (N1-R) Start->N_Alk NaH, R-X (Kinetic N-Control) Ketone Indolyl-Butanone (Oxidation) Start->Ketone DMP or Swern (O-Chemoselective) Ester Inverted Ester/Ether (Mitsunobu) Start->Ester PPh3, DEAD, R-CO2H (Stereo-Inversion) C2_Boryl C2-Boryl Indole (C-H Activation) Start->C2_Boryl [Ir], B2pin2 (Steric Control) Note1 pKa(NH) < pKa(OH) Base favors N1

Caption: Chemoselectivity map for Compound 1. Red path indicates base-mediated N-alkylation dominance. Yellow path shows redox functionalization.

Module 1: Chemoselective N-Functionalization

Objective: Alkylation of the indole nitrogen without affecting the secondary alcohol.

Rationale

Since the indole N-H (pKa ~21) is significantly more acidic than the secondary alcohol (pKa ~29), using a stoichiometric amount of strong base (NaH) generates the indolyl anion exclusively. This anion is a potent nucleophile.

Protocol A: N-Alkylation with Alkyl Halides

Reagents: Sodium Hydride (60% dispersion), DMF (Anhydrous), Alkyl Halide (R-X).

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Compound 1 (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add NaH (1.1 equiv) portion-wise over 5 minutes.

    • Observation: Evolution of H₂ gas will occur. The solution typically turns yellow/orange (indolyl anion).

  • Equilibration: Stir at 0 °C for 30 minutes to ensure complete N-deprotonation.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Quench: Cool to 0 °C and carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

Critical Parameter: Do not use excess base (>1.5 equiv) or heat (>60 °C), as this may promote O-alkylation of the side chain alcohol.

Module 2: O-Functionalization (Side Chain)

Objective: Modification of the secondary alcohol while preserving the indole core.

Protocol B: Oxidation to Ketone (Dess-Martin Periodinane)

Target: 4-(5-Fluoro-1H-indol-3-yl)butan-2-one. Why DMP? Acidic oxidants (Jones reagent) or metal-heavy oxidants can cause oxidative coupling of indoles. DMP is neutral and highly chemoselective for alcohols.

  • Dissolution: Dissolve Compound 1 (1.0 equiv) in wet DCM (DCM saturated with water accelerates the mechanism).

  • Addition: Add Dess-Martin Periodinane (DMP) (1.2 equiv) in one portion at RT.

  • Reaction: Stir at RT for 1–2 hours. The suspension typically becomes cloudy.

  • Quench: Dilute with Et₂O. Add a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously for 15 minutes until the layers separate clearly (hydrolysis of iodine byproducts).

  • Purification: Extract with Et₂O, dry, and concentrate.

Protocol C: Stereochemical Inversion (Mitsunobu Reaction)

Objective: Convert the secondary alcohol to an ester (or ether) with inversion of configuration (e.g., converting (S)-alcohol to (R)-ester).

Reagents: PPh₃, DIAD (Diisopropyl azodicarboxylate), Carboxylic Acid (R-CO₂H).

  • Setup: Dissolve Compound 1 (1.0 equiv), PPh₃ (1.5 equiv), and the Carboxylic Acid (1.5 equiv) in anhydrous THF (0.1 M). Cool to 0 °C .

  • Activation: Add DIAD (1.5 equiv) dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir overnight.

  • Note: The indole NH is generally not reactive under standard Mitsunobu conditions unless the pKa of the nucleophile is very low, but N-protection (e.g., Boc) is recommended if yield is low (<50%) to prevent side reactions.

Module 3: C-H Activation (Advanced)

Objective: Functionalization of the C2 position (e.g., for cross-coupling).

Protocol D: Iridium-Catalyzed C2-Borylation

Target: 4-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)butan-2-ol.

  • Catalyst Prep: In a glovebox, mix [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3 mol%) in hexane.

  • Reagents: Add Compound 1 (1.0 equiv) and B₂pin₂ (1.0 equiv).

  • Conditions: Heat at 60 °C for 4–8 hours.

  • Selectivity: The bulky tert-butyl bipyridine ligand directs borylation to the sterically accessible C2 position (C3 is blocked by the butyl chain).

Data Summary & Troubleshooting

Reaction TypeReagentsPrimary IssueSolution
N-Alkylation NaH, DMF, R-XO-Alkylation competitionUse stoichiometric NaH (1.1 eq); keep temp < 25°C.
Oxidation DMP, DCMIndole polymerizationAvoid acidic oxidants (Jones, PCC). Use buffered DMP.
Mitsunobu PPh3, DIAD, AcidLow ConversionProtect Indole-NH with Boc first; ensure anhydrous THF.
C-H Borylation [Ir], B2pin2C7 vs C2 regioselectivityUse steric ligands (dtbpy) to favor C2; C3-substitution helps block C2.
Diagram 2: Workflow for N-Alkylation vs. Oxidation

Workflow Start Start: Compound 1 (Dry DMF or DCM) Decision Target Functionalization? Start->Decision PathN N-Alkylation Decision->PathN Indole Core PathO O-Oxidation Decision->PathO Side Chain StepN1 Cool to 0°C Add NaH (1.1 eq) PathN->StepN1 StepN2 Wait 30 min (H2 evolution) Form Indolyl Anion StepN1->StepN2 StepN3 Add Electrophile (R-X) Warm to RT StepN2->StepN3 StepO1 Dissolve in wet DCM Add DMP (1.2 eq) PathO->StepO1 StepO2 Stir RT, 1-2h Monitor cloudiness StepO1->StepO2 StepO3 Quench: Na2S2O3/NaHCO3 (Remove Iodine byproducts) StepO2->StepO3

Caption: Operational workflow distinguishing kinetic N-alkylation (left) from mild oxidative workup (right).

References

  • BenchChem. Synthesis and characterization of 5-fluoroindole derivatives. Retrieved from

  • National Institutes of Health (PMC). Recent progress in therapeutic applications of fluorinated five-membered heterocycles. Retrieved from

  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols (Dess-Martin). Retrieved from

  • Chem-Impex. 5-Fluoroindole Properties and Applications. Retrieved from

  • Sigma-Aldrich. 4-(1H-Indol-3-yl)butan-2-one Product Data. Retrieved from

Disclaimer: This protocol is for research use only. Indole derivatives can be biologically active; handle with appropriate PPE and containment.

Sources

Method

Storage and handling protocols for 5-fluoroindole derivatives

Application Note: Technical Protocol for the Storage, Handling, and Stability Management of 5-Fluoroindole Derivatives Introduction & Scope 5-Fluoroindole (CAS: 399-52-0) and its derivatives are critical scaffolds in med...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Technical Protocol for the Storage, Handling, and Stability Management of 5-Fluoroindole Derivatives

Introduction & Scope

5-Fluoroindole (CAS: 399-52-0) and its derivatives are critical scaffolds in medicinal chemistry, serving as precursors for 5-fluorotryptophan, receptor ligands (e.g., 5-HT6), and kinase inhibitors. While the fluorine substitution at the C5 position imparts metabolic stability compared to the parent indole, the electron-rich pyrrole ring remains susceptible to oxidative degradation and acid-catalyzed polymerization.

This protocol defines the Standard Operating Procedures (SOPs) for the lifecycle management of 5-fluoroindole, ensuring compound integrity from receipt to experimental application. It is designed for medicinal chemists and structural biologists requiring high-purity inputs for sensitive assays (e.g., 19F-NMR, cellular screening).

Physicochemical Stability Profile

Understanding the intrinsic vulnerabilities of the 5-fluoroindole core is the prerequisite for effective handling.

PropertySpecificationOperational Implication
Appearance White to off-white crystalline powderCritical QC Indicator: Discoloration to pink, brown, or blue indicates oxidation (formation of isatin/indigo analogs).
Melting Point 45–48 °CHigh Risk: Low melting point means the compound can melt/fuse during transit in non-climate-controlled vehicles.
Solubility DMSO, Methanol, ChloroformHydrophobic; requires organic co-solvents for biological assays.
Reactivity Electron-rich aromatic systemProne to electrophilic attack, acid-catalyzed dimerization, and photo-oxidation.
Hygroscopicity Low to ModerateMoisture can catalyze hydrolysis of downstream derivatives; store desiccated.

Protocol: Storage and "Cold Chain" Management

The stability of 5-fluoroindole is non-linear; degradation accelerates exponentially upon exposure to light and oxygen. The following "Cold Chain" protocol must be strictly enforced.

Receipt and Initial Inspection

Upon delivery, immediately inspect the container.

  • Pass: Powder is free-flowing and white/off-white.

  • Fail: Powder is fused into a solid block (heat exposure) or distinctively colored (oxidation).

  • Action: If "Pass," proceed to aliquoting. If "Fail," quarantine and perform HPLC verification.

Aliquoting Strategy (The "Single-Use" Rule)

Repeated freeze-thaw cycles introduce moisture condensation, the primary enemy of indole stability.

  • Environment: Perform aliquoting in a fume hood, ideally under a gentle stream of Argon or Nitrogen.

  • Vessel: Use Amber Glass vials with Teflon-lined caps. Do not use clear glass without foil wrapping.

  • Procedure: Divide the bulk material into single-experiment aliquots (e.g., 10 mg, 50 mg) to prevent reopening the master stock.

Storage Conditions
  • Long-Term (>1 month): Store at -20°C . Ensure the container is sealed with Parafilm and placed inside a secondary container with desiccant packs (silica gel).

  • Short-Term (<1 month): Store at 2-8°C (refrigerator).

  • Atmosphere: Inert gas overlay (Argon) is highly recommended for opened vials.

Handling & Solubilization Workflow

Reconstitution
  • Equilibration: Allow the vial to warm to room temperature (approx. 15–30 mins) before opening. Opening a cold vial condenses atmospheric water vapor onto the hygroscopic solid.

  • Solvent Choice:

    • DMSO (Dimethyl Sulfoxide): Preferred for biological assays. Stock solutions (e.g., 100 mM) are stable at -20°C for 1–3 months.

    • Ethanol/Methanol: Suitable for chemical synthesis but more volatile; evaporation changes concentration over time.

  • Dissolution: Vortex gently. If the melting point is exceeded (45°C) during sonication, the compound may degrade; use short sonication bursts.

Experimental Usage
  • pH Sensitivity: Avoid strong acidic media for prolonged periods to prevent polymerization.

  • Light Exposure: Minimize exposure to ambient lab light. Use amber tubes for reaction mixtures where possible.

Visualized Workflows

Figure 1: Lifecycle Management of 5-Fluoroindole

This diagram outlines the decision logic from receipt to waste disposal, emphasizing Quality Control (QC) gates.

G node_start Receipt of Material node_qc Visual QC Check (White vs. Colored) node_start->node_qc node_reject Quarantine / Reject (Oxidized/Fused) node_qc->node_reject Pink/Brown/Fused node_aliquot Aliquot under Inert Gas (Amber Vials) node_qc->node_aliquot White Powder node_store_long Long-Term Storage (-20°C, Desiccated) node_aliquot->node_store_long Master Stock node_store_short Working Stock (2-8°C, <1 Month) node_aliquot->node_store_short Immediate Use node_equilibrate Equilibrate to RT (Prevent Condensation) node_store_long->node_equilibrate Retrieval node_store_short->node_equilibrate node_solubilize Solubilize (DMSO/MeOH) node_equilibrate->node_solubilize node_use Experimental Application node_solubilize->node_use

Caption: Figure 1. Decision matrix for 5-fluoroindole handling. Note the critical equilibration step to prevent moisture ingress.

Figure 2: Degradation Pathways & Risk Factors

Understanding how the molecule fails allows researchers to prevent it.

Degradation Indole 5-Fluoroindole (Active) Oxidation Indolenine Intermediate Indole->Oxidation Oxidation Dimer Polymer/Dimer (Brown Tar) Indole->Dimer Polymerization Light UV Light / Air Light->Oxidation Acid Strong Acid (H+) Acid->Dimer Isatin 5-Fluoroisatin (Yellow/Orange) Oxidation->Isatin Hydrolysis

Caption: Figure 2. Primary degradation routes.[1] Light/Air drives oxidation to isatin; Acid drives polymerization.

Safety & Waste Disposal

  • Hazards: 5-Fluoroindole is an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3). It may cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Do not flush down drains. Dispose of as hazardous organic waste (halogenated solvent stream if dissolved, or solid hazardous waste).

References

  • Sigma-Aldrich. (n.d.).[2] Product Specification: 5-Fluoroindole (CAS 399-52-0).[2][3][4][5][6] Retrieved from

  • PubChem. (n.d.).[2] Compound Summary: 5-Fluoroindole (CID 67861).[2][3][5] National Library of Medicine. Retrieved from [2]

  • Fisher Scientific. (2021). Safety Data Sheet: 5-Fluoroindole. Retrieved from

  • Gold Biotechnology. (n.d.). 5-Fluoroindole Storage and Handling.[3][5][6][7] Retrieved from

  • Chem-Impex International. (n.d.). 5-Fluoroindole General Properties. Retrieved from

Sources

Application

Scalable manufacturing processes for 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol

Application Note: Scalable Manufacturing and Asymmetric Synthesis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol Strategic Context & Process Overview 5-Fluoroindole derivatives are privileged pharmacophores in modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing and Asymmetric Synthesis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol

Strategic Context & Process Overview

5-Fluoroindole derivatives are privileged pharmacophores in modern drug discovery, frequently utilized in the synthesis of serotonergic agents and highly specific Transglutaminase 2 (TG2) inhibitors[1]. The scalable manufacturing of chiral secondary alcohols derived from these scaffolds presents unique challenges, primarily regarding regioselectivity during C-C bond formation and chemoselectivity during ketone reduction[2].

This application note details a robust, two-step scalable workflow for the synthesis of (S)-4-(5-Fluoro-1H-indol-3-yl)butan-2-ol. The process leverages green micellar catalysis for a highly regioselective Michael addition, followed by a Noyori Asymmetric Transfer Hydrogenation (ATH) to establish the chiral center without risking hydrodefluorination.

Workflow A 5-Fluoroindole + MVK B Michael Addition (SDS/HCl, H2O) A->B C 4-(5-Fluoro-1H-indol-3-yl) butan-2-one B->C >95% Yield D Noyori ATH (Ru-TsDPEN, HCOOH) C->D E (S)-4-(5-Fluoro-1H-indol-3-yl) butan-2-ol D->E >99% ee

Figure 1: Two-step scalable workflow for the asymmetric synthesis of the target chiral alcohol.

C-C Bond Formation: Regioselective Micellar Michael Addition

Causality & Experimental Design: The alkylation of indoles with α,β-unsaturated ketones (such as methyl vinyl ketone, MVK) typically requires Lewis or Brønsted acids. However, 5-fluoroindole is highly susceptible to acid-catalyzed dimerization and undesired N-alkylation under standard homogeneous conditions. To circumvent this, we employ an acidic micellar system using Sodium Dodecyl Sulfate (SDS) in dilute aqueous HCl.

The hydrophobic core of the SDS micelle encapsulates the non-polar 5-fluoroindole and MVK, drastically increasing their effective molarity. Simultaneously, the protons concentrated at the anionic micelle surface activate the enone. This microenvironment drives the reaction exclusively to the C3 position, suppressing dimerization and eliminating the need for hazardous organic solvents.

Protocol 1: Synthesis of 4-(5-Fluoro-1H-indol-3-yl)butan-2-one (Self-Validating Scale: 100 g / 0.74 mol of 5-fluoroindole)

  • Micelle Formation: In a 2 L jacketed reactor, dissolve Sodium Dodecyl Sulfate (SDS) (8.5 g, 4 mol%) in 1 L of 0.1 M HCl (aq). Stir at 300 rpm until the solution is visually homogeneous.

  • Substrate Encapsulation: Add 5-fluoroindole (100 g, 0.74 mol) to the micellar solution. Stir for 15 minutes at 20 °C to ensure full partitioning of the indole into the hydrophobic micelle cores.

  • Electrophile Addition: Add methyl vinyl ketone (MVK) (62.2 g, 0.89 mol, 1.2 equiv) dropwise over 30 minutes. Maintain the internal temperature strictly between 20–25 °C using the reactor jacket to prevent thermal polymerization of MVK.

  • In-Process Control (IPC): Stir the reaction mixture for 2 hours. Sample the organic phase and monitor conversion via RP-HPLC (Target: <1% remaining 5-fluoroindole).

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (200 mL) until gas evolution ceases (pH ~7.5). Extract the aqueous suspension with Ethyl Acetate (3 x 500 mL).

  • Workup: Wash the combined organic layers with brine (500 mL) and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize from Toluene/Heptane (1:3) to afford 4-(5-Fluoro-1H-indol-3-yl)butan-2-one as a pale yellow crystalline solid.

Enantioselective Ketone Reduction: Noyori ATH

Causality & Experimental Design: Standard catalytic hydrogenation (e.g., Pd/C, H₂) of fluoroindole derivatives frequently results in hydrodefluorination (cleavage of the C-F bond) and over-reduction of the pyrrole ring. To achieve absolute chemoselectivity and high enantiomeric excess, we utilize Noyori Asymmetric Transfer Hydrogenation (ATH)[3].

Using the chiral precatalyst [RuCl((S,S)-TsDPEN)(p-cymene)] and a formic acid/triethylamine azeotrope as the hydride source, the reduction proceeds via an outer-sphere mechanism[4]. The substrate does not coordinate directly to the ruthenium center; instead, a six-membered transition state facilitates the simultaneous transfer of a hydride from the metal and a proton from the amine ligand to the ketone[4]. This concerted transfer ensures that the C-F bond and the indole core remain completely untouched.

Mechanism Ru_cat Ru(II) Precatalyst [RuCl((S,S)-TsDPEN)(p-cymene)] Active_cat Active 16e- Ru(II) Complex (Amido Complex) Ru_cat->Active_cat NEt3 (-HCl) Hydride 18e- Ru-Hydride Complex (from HCOOH) Active_cat->Hydride HCOOH (-CO2) TS Six-Membered Transition State (Outer-Sphere Mechanism) Hydride->TS + Ketone Substrate Product Chiral Alcohol Product + Regenerated Catalyst TS->Product Hydride & Proton Transfer Product->Active_cat Catalyst Recycling

Figure 2: Outer-sphere mechanism of Noyori Asymmetric Transfer Hydrogenation.

Protocol 2: Synthesis of (S)-4-(5-Fluoro-1H-indol-3-yl)butan-2-ol (Self-Validating Scale: 100 g / 0.487 mol of ketone)

  • System Purging: In a 2 L reactor, purge the system with N₂ for 15 minutes to ensure strict anaerobic conditions, preventing catalyst deactivation.

  • Substrate Loading: Charge 4-(5-Fluoro-1H-indol-3-yl)butan-2-one (100 g, 0.487 mol) and anhydrous Dichloromethane (DCM) (800 mL).

  • Hydride Source Addition: Add the azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio, 150 mL).

  • Catalyst Initiation: Add the chiral precatalyst [RuCl((S,S)-TsDPEN)(p-cymene)] (1.55 g, 2.43 mmol, 0.5 mol%).

  • Reaction & IPC: Heat the reaction mixture to 40 °C and stir for 12 hours. Self-validation cue: Steady CO₂ evolution must be observed as formic acid decomposes. Monitor the reaction via chiral HPLC to ensure >99% conversion and verify ee.

  • Quench & Workup: Cool the mixture to room temperature and quench with water (500 mL). Separate the organic layer and wash sequentially with saturated NaHCO₃ (500 mL) and brine (500 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Polishing: Purify via crystallization from Isopropanol/Water to yield (S)-4-(5-Fluoro-1H-indol-3-yl)butan-2-ol as a highly pure white solid.

Process Scalability & Quality Control Metrics

To validate the robustness of this synthetic route, the workflow was executed across three distinct scales. The process demonstrates excellent scalability, maintaining >99% enantiomeric purity while significantly reducing the environmental factor (E-factor) at larger scales due to optimized solvent recovery during the crystallization phases.

ScaleYield (Step 1: Michael Addition)Yield (Step 2: Noyori ATH)Enantiomeric Excess (ee)Overall E-factor
10 g 96%94%>99.5%12.4
100 g 95%93%>99.5%10.8
1 kg 94%92%>99.0%8.5

References

  • Jafari, A. A., et al. "A Highly Efficient Michael Addition of Indoles to α,β-Unsaturated Electron-Deficient Compounds in Acidic SDS Micellar Solution." Journal of the Iranian Chemical Society, 2009. URL: [Link]

  • Hashiguchi, S., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes." Journal of the American Chemical Society, 1995. URL:[Link]

  • Wills, M., et al. "Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts." MDPI, 2021. URL:[Link]

  • Humphrey, G. R., & Kuethe, J. T. "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 2006. URL: [Link]

  • "Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2." National Institutes of Health (NIH), 2014. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Initial In Vitro Characterization of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol

Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs with diverse biological activities.[1] 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs with diverse biological activities.[1] 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is a synthetic indole derivative whose specific biological targets and mechanism of action are not yet widely characterized in publicly available literature. This guide, therefore, serves as a foundational framework for researchers initiating the in vitro evaluation of this, or structurally similar, novel compounds. We present a comprehensive, experience-driven approach beginning with essential pre-assay characterization, followed by a detailed protocol for a primary cell viability screening assay (MTS), and concluding with a discussion on interpreting results and planning subsequent mechanistic studies. The protocols are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind key steps to ensure data integrity and reproducibility.

Part 1: Essential Pre-Assay Compound Characterization

Before commencing any biological assay, it is imperative to understand the fundamental physicochemical properties of the test compound. This preliminary characterization prevents common artifacts and ensures that the observed biological effects are genuinely attributable to the molecule's activity, not experimental confounds.

Causality Behind Characterization
  • Purity: Impurities can have their own biological effects, leading to false-positive or confounding results. Purity should be confirmed via methods like HPLC or LC-MS.

  • Solubility: The compound must be fully dissolved in the assay medium to ensure accurate and reproducible concentrations. Precipitation can lead to inaccurate dose-response curves and physical cell damage. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the assay should be carefully controlled (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Stability: The compound's stability in solvent and assay medium under experimental conditions (e.g., 37°C, 5% CO₂) must be verified. Degradation can lead to a loss of activity over time, underestimating the compound's true potency.

Recommended Characterization Parameters
ParameterMethodRationale & Recommended Goal
Identity & Purity ¹H NMR, LC-MS, HPLCConfirm structural integrity and determine purity. Goal: ≥95% purity.
Aqueous Solubility Nephelometry or visual inspection of serial dilutionsDetermine the maximum soluble concentration in assay buffer/medium. This dictates the top concentration for in vitro testing.
Stock Solution Stability LC-MS analysis of stock solution over time at storage temperature (e.g., -20°C or -80°C)Ensure the compound does not degrade during storage. Goal: <5% degradation over 3-6 months.
Working Solution Stability LC-MS analysis of the compound in assay medium after incubation (e.g., 24, 48, 72h at 37°C)Confirm the compound is stable throughout the duration of the biological assay. Goal: <10% degradation over the assay period.

Part 2: Foundational Protocol - Cell Viability Assessment via MTS Assay

A cell viability assay is the logical first step to determine if 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol exhibits cytotoxic or cytostatic effects. The MTS assay is a robust, colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Principle of the MTS Assay

The MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells. Dehydrogenase enzymes found in these cells convert the MTS into a soluble formazan product that absorbs light at 490 nm. The quantity of formazan produced is directly proportional to the number of living cells in the culture.

Experimental Workflow Diagram

MTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) add_compound Add Serial Dilutions of Compound prep_compound->add_compound prep_cells Culture & Harvest Cancer Cell Line (e.g., A549, MCF-7) seed_plate Seed Cells in 96-Well Plate (5,000 cells/well) prep_cells->seed_plate incubate_adhere Incubate 24h (Allow Adherence) seed_plate->incubate_adhere incubate_adhere->add_compound incubate_treat Incubate 72h add_compound->incubate_treat add_mts Add MTS Reagent incubate_treat->add_mts incubate_develop Incubate 1-4h (Color Development) add_mts->incubate_develop read_plate Read Absorbance at 490 nm incubate_develop->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTS assay.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format and is based on methodologies frequently used for evaluating novel indole derivatives.[2]

Materials:

  • 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol

  • Human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile, cell culture-treated 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Sterile DMSO (for stock solution)

  • Positive control (e.g., Doxorubicin, 10 mM stock)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol in sterile DMSO. Aliquot and store at -20°C or -80°C. b. On the day of the assay, create a working stock by diluting the 10 mM stock in complete culture medium. Prepare a 2X concentration series. For example, to test a final concentration range of 0.1 µM to 100 µM, prepare a 2X series from 0.2 µM to 200 µM.

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). e. Crucial Controls: Include wells for:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%).
    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
    • Untreated Control: Cells in medium only.
    • Media Blank: Wells with medium only (no cells) to subtract background absorbance.
  • Cell Treatment: a. Incubate the seeded plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere. b. Carefully remove the medium and add 100 µL of the previously prepared 2X compound dilutions to the appropriate wells. Add 100 µL of vehicle control medium to the vehicle control wells. c. Incubate the plate for the desired exposure time (a 72-hour incubation is a common starting point for cytotoxicity screening).[2]

  • MTS Assay and Data Collection: a. After the 72-hour incubation, add 20 µL of MTS reagent directly to each well. b. Incubate the plate for 1-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to ensure the absorbance values of the vehicle control are within the linear range of the plate reader (typically 0.8-1.5). c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the media blank wells from all other wells. b. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = [(Absorbance of Treated Well) / (Average Absorbance of Vehicle Control Wells)] x 100 c. Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration. d. Perform a non-linear regression analysis (log[inhibitor] vs. normalized response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

Part 3: Exploring Potential Mechanisms - A Plausible Signaling Pathway

While the precise target of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is unknown, many indole derivatives are known to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[2] Investigating this pathway could be a logical next step if the compound shows biological activity.

Potential Target: Aryl Hydrocarbon Receptor (AhR) Pathway

The AhR is a ligand-activated transcription factor. Upon binding a ligand (like some indole compounds), it translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XREs) on DNA, leading to the transcription of target genes, including metabolic enzymes like CYP1A1. This pathway can influence cell proliferation, differentiation, and apoptosis.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol AhR_complex AhR Complex (AhR, HSP90, XAP2) Indole->AhR_complex Binds & Activates AhR_active Activated AhR AhR_complex->AhR_active Conformational Change (HSP90 Dissociates) Dimer AhR-ARNT Dimer AhR_active->Dimer Nuclear Translocation ARNT ARNT ARNT->Dimer XRE XRE (DNA Binding Site) Dimer->XRE Binds Genes Target Gene Transcription (e.g., CYP1A1) XRE->Genes Response Cellular Response (Metabolism, Proliferation, etc.) Genes->Response

Caption: A potential signaling pathway involving the Aryl Hydrocarbon Receptor (AhR).

References

  • Al-Ostath, A., et al. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl Dihydropyrazole Derivatives as Potential Anticancer Agents. MDPI. Retrieved from [Link]

  • Gorgishvili, M., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. Retrieved from [Link]

  • Shaaban, M., & El-Sayed, M. (2025). Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. Preprints.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Invitro anti-microbial drugs containing indole. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol

Technical Support Center: Solubility Optimization for 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol Executive Summary Compound: 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol Chemical Class: Fluorinated Indole Alcohol Core Challenge: High...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol

Executive Summary

Compound: 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol Chemical Class: Fluorinated Indole Alcohol Core Challenge: High lipophilicity driven by the fluoro-indole core vs. the need for aqueous biological compatibility.[1]

This guide addresses the specific physicochemical challenges of solubilizing this neutral, lipophilic molecule. Unlike tryptamines (basic) or indole-acetic acids (acidic), this compound is non-ionizable at physiological pH, meaning pH adjustment is ineffective for solubility enhancement.[1] Success relies on cosolvent systems and carrier formulation.

Part 1: Physicochemical Profile & Solvent Compatibility[1]

Before attempting formulation, review the predicted properties based on structural analogues (e.g., 5-fluorotryptophol).

PropertyValue / CharacteristicImplication for Handling
Predicted LogP ~2.5 – 3.2Highly lipophilic; partitions strongly into membranes/plastics.[1]
pKa >16 (Indole NH)Neutral molecule in pH 1–14.[1] Acid/Base buffers will not improve solubility.
Water Solubility Poor (< 0.1 mg/mL)Will precipitate immediately upon rapid dilution in water.[1]
DMSO Solubility Excellent (> 50 mM)Ideal for stock solutions.[1]
Stability Oxidation-proneIndole ring is sensitive to light and air (turns yellow/brown).[1]
Solvent Compatibility Matrix
SolventSolubility RatingMax Conc. (Est.)[1]Usage Note
DMSO High ~100 mMRecommended Stock. Hygroscopic; keep sealed.[1]
Ethanol (100%) High ~50–75 mMGood alternative to DMSO for evaporation protocols.[1]
PBS / Media Very Low < 100 µMRequires <0.5% DMSO spike or carrier protein (BSA).[1]
Corn Oil Moderate ~5–10 mMSuitable for slow-release in vivo depots.[1]

Part 2: Troubleshooting & FAQs

Scenario A: "The compound precipitates when I add the DMSO stock to cell culture media."

Diagnosis: This is the "Solvent Shock" phenomenon. When a hydrophobic solute in DMSO hits water, the water molecules rapidly hydrate the DMSO, leaving the solute to aggregate and crash out.

The Fix: The "Sub-Surface Spike" Protocol

  • Warm your media to 37°C before addition. Cold media accelerates precipitation.

  • Vortex the media to create a vortex cone before adding the compound.

  • Inject sub-surface: Pipette the DMSO stock directly into the fast-moving liquid under the surface. Do not drop it on top.

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v). If you need higher doses, you must use a carrier.

Advanced Solution: BSA Carrier If the compound crashes at >10 µM, pre-incubate your DMSO stock with serum-containing media or pure BSA (Bovine Serum Albumin).[1] The albumin acts as a "molecular taxi," binding the lipophilic indole and keeping it in solution.

Scenario B: "I need a high-concentration formulation for IP injection in mice."

Diagnosis: Pure DMSO is toxic/irritating at high volumes; pure water will not dissolve the drug. You need a "co-solvent system" that balances solubility with tolerability.

The Fix: The "Universal Hydrophobic Vehicle" Prepare the following mixture (freshly made):

  • 5% DMSO: Dissolve your compound here first (at 20x the final target concentration).

  • 40% PEG 300 (or PEG 400): Add this to the DMSO solution and vortex. The solution should remain clear.

  • 5% Tween 80: Add and vortex.

  • 50% Saline (warm): Add slowly with continuous vortexing.

Result: A stable, clear micellar solution suitable for IP or PO administration.

Scenario C: "My stock solution turned yellow/brown after a month."

Diagnosis: Indole oxidation. The electron-rich indole ring is susceptible to radical oxidation, especially in the presence of light and trace peroxides in aged PEG or Tween.

The Fix:

  • Storage: Store solid at -20°C. Store DMSO stocks at -80°C, protected from light (amber vials).

  • Inert Gas: Flush vials with Nitrogen or Argon after use.

  • Reagent Quality: Use "low-peroxide" or "oxidant-free" grades of PEG/Tween for formulations.[1]

Part 3: Decision Tree for Solubility Optimization

The following workflow illustrates the logical path to determine the optimal solvent system for your specific assay.

SolubilityWorkflow Start Start: Solid Compound Stock Prepare Stock: Dissolve in 100% DMSO (e.g., 50mM) Start->Stock Decision1 Intended Application? Stock->Decision1 InVitro In Vitro (Cell Culture) Decision1->InVitro InVivo In Vivo (Animal) Decision1->InVivo Dilution Dilute into Media (Final DMSO < 0.5%) InVitro->Dilution Formulation Standard Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline InVivo->Formulation CheckPrecip Visual Check: Cloudy/Precipitate? Dilution->CheckPrecip SuccessIV Proceed with Assay CheckPrecip->SuccessIV Clear FixIV Action: 1. Warm Media 2. Add BSA/Serum 3. Reduce Conc. CheckPrecip->FixIV Cloudy FixIV->Dilution Retry CheckStable Stable Solution? Formulation->CheckStable CheckStable->SuccessIV Yes AltVehicle Alternative Vehicle: 10% Ethanol / 90% Corn Oil CheckStable->AltVehicle No (Precipitates)

Figure 1: Decision matrix for solubilizing 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol based on application type.

Part 4: Experimental Protocol: Determination of Solubility Limit

If you require precise solubility data for your specific buffer system (e.g., KRB, ACSF), perform this "Kinetic Solubility" assay.

  • Preparation: Prepare a 50 mM stock solution in DMSO.

  • Aliquot: Place 190 µL of your target buffer (e.g., PBS pH 7.4) into a 96-well UV-transparent plate.

  • Titration: Add the DMSO stock in increasing increments (e.g., 0.5 µL, 1.0 µL, etc.) to separate wells to achieve final concentrations of 10, 30, 100, 300 µM. Keep DMSO % constant if possible, or include a DMSO-only control.

  • Incubation: Shake at 500 rpm for 2 hours at room temperature (or 37°C if for cell culture).

  • Read: Measure Absorbance at 600 nm (turbidity).

  • Analysis: A sudden increase in OD600 indicates the "Crash Point" (precipitation).

    • Note: Do not use UV absorbance (280nm) for this step, as the indole itself absorbs there. Use 600nm to detect physical particles.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1]

  • PubChem Compound Summary. (n.d.). Indole-3-ethanol and related 5-fluoro analogues (Class-based physical property verification). National Library of Medicine. [1]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[1]

Sources

Optimization

Technical Support Center: Fluoroindole Alkylation Optimization

This guide serves as a specialized technical support resource for the alkylation of fluoroindoles. It addresses the unique reactivity profiles introduced by fluorine substitution, specifically the "Fluoro-Paradox"—where...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the alkylation of fluoroindoles. It addresses the unique reactivity profiles introduced by fluorine substitution, specifically the "Fluoro-Paradox"—where increased acidity contrasts with decreased nucleophilicity.

Topic: Optimizing Reaction Temperature for Fluoroindole Alkylation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Subject Matter Expert: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Fluoro-Paradox"

Before optimizing temperature, you must understand the electronic perturbation caused by the fluorine atom.

  • The Benefit (Acidity): The electron-withdrawing group (EWG) nature of fluorine lowers the pKₐ of the N-H bond (approx. 17-19 in DMSO vs. 21 for indole), making deprotonation easier and faster.

  • The Challenge (Nucleophilicity): The same EWG effect stabilizes the resulting anion, delocalizing electron density away from the nitrogen. This significantly reduces the rate of the subsequent

    
     attack on the alkyl halide.
    

The Consequence: Unlike simple indoles which often alkylate at room temperature (RT), fluoroindoles frequently require a "Gradient Temperature Strategy" —cold deprotonation to prevent decomposition, followed by elevated temperatures to drive the sluggish alkylation step.

Module 1: The Kinetic vs. Thermodynamic Landscape
Q: Why does my reaction stall at Room Temperature (RT) even though TLC shows the starting material is gone (deprotonated)?

A: You are likely observing the stable fluoroindolyl anion, not the product. Because the fluoro-substituted anion is stabilized, it sits in a deep thermodynamic well. The activation energy (


) required to attack the alkyl halide is higher than that of unsubstituted indole.
  • Diagnosis: If you quench an aliquot with water and the starting material returns, you have successful deprotonation but failed alkylation.

  • Solution: You must increase the reaction temperature (typically 60–80°C) after the electrophile addition to overcome this increased

    
    .
    
Q: How does the position of the fluorine (C4, C5, C6) affect the optimal temperature?

A: The position dictates the strength of the electronic effect (Inductive vs. Resonance).

  • 5-Fluoroindole: Strong inductive withdrawal; significantly deactivated nucleophile. Requires aggressive heating (60–90°C).

  • 4-Fluoroindole: Proximity to nitrogen creates steric strain and strong inductive effects. often requires the highest temperatures and most reactive leaving groups (Iodides).

  • 6-Fluoroindole: Resonance donation can partially counteract inductive withdrawal, making it slightly more reactive than the 5-isomer, but still less than indole.

Module 2: Troubleshooting & FAQs
Scenario 1: Low Conversion (Starting Material Recovery)
Possible Cause Technical Explanation Corrective Action
Temperature too low The stabilized fluoro-anion cannot overcome the

activation barrier.
Step-Up Heating: Increase temp to 60°C. If no change after 2h, push to 80°C.
Poor Leaving Group Alkyl Chlorides are often too inert for deactivated fluoroindoles.Finkelstein Assist: Add 10 mol% KI (Potassium Iodide) to generate the reactive Alkyl Iodide in situ.
Ion Pairing The cation (Na+/K+) is too tightly bound to the anion in non-polar solvents.Solvent Switch: Move to DMF or DMSO to solvate the cation and create a "naked" anion.
Scenario 2: C-Alkylation (C3 Isomer Formation)

Q: I see a spot with a similar Rf, but NMR shows the N-H signal is still present. What happened? A: You have alkylated the Carbon-3 position (C-alkylation).[1]

  • Cause: High temperatures before complete deprotonation or using "soft" bases/conditions can favor thermodynamic C-alkylation.

  • Fix: Ensure Kinetic Control for N-alkylation.

    • Use a hard base (NaH) in a polar aprotic solvent (DMF).

    • Deprotonate completely at 0°C for 30 mins before adding the electrophile.

    • Only apply heat after the electrophile is fully mixed.

Scenario 3: Polyalkylation (Multiple Spots)

Q: I am getting dialkylated products (C3 + N1). A: This occurs when the product (N-alkyl indole) is more electron-rich than the starting material, making it prone to a second attack.

  • Fix:

    • Control Stoichiometry: Use exactly 1.0–1.1 equivalents of base and electrophile.

    • Reverse Addition: Add the base to the indole, then add this mixture slowly to the alkyl halide (though this is rare for N-alkylation, it limits local excess).

Module 3: Optimized Protocol (Gradient Temperature Method)

This protocol is designed to validate the system at each step, preventing wasted time on stalled reactions.

Reagents: 5-Fluoroindole (1.0 eq), NaH (1.2 eq, 60% in oil), Alkyl Halide (1.2 eq), DMF (Anhydrous).

  • Phase A: Deprotonation (The "Cold" Phase)

    • Dissolve fluoroindole in anhydrous DMF (0.2 M).

    • Cool to 0°C (Ice bath).

    • Add NaH portion-wise.

    • Critical Checkpoint: Stir for 30 min at 0°C -> RT. Ensure evolution of

      
       gas ceases. The solution usually turns yellow/orange (formation of the anion).
      
  • Phase B: Addition (The "Mixing" Phase)

    • Cool back to 0°C .

    • Add Alkyl Halide dropwise.

    • Stir for 15 min at 0°C.

  • Phase C: Reaction Drive (The "Hot" Phase)

    • Allow to warm to RT . Monitor by TLC after 1 hour.

    • Decision Gate:

      • If <10% conversion: Heat to 60°C .

      • If <50% conversion after 2h at 60°C: Heat to 80°C and add 10 mol% KI .

    • Validation: Reaction is complete when the starting material spot disappears.

Module 4: Decision Logic & Workflow

The following diagram illustrates the logic flow for optimizing temperature based on real-time reaction monitoring.

FluoroindoleOptimization Start Start: Fluoroindole + Base + Electrophile CheckRT Check TLC at RT (1 hr) Start->CheckRT ConversionHigh Conversion > 80%? CheckRT->ConversionHigh Success Isolate N-Alkyl Product ConversionHigh->Success Yes Stalled Stalled / Low Conversion ConversionHigh->Stalled No WrongIsomer Wrong Isomer (C3-Alkyl)? Stalled->WrongIsomer Heat60 Increase Temp to 60°C Check60 Check TLC (2 hrs) Heat60->Check60 StillStalled Still Low Conversion? Check60->StillStalled StillStalled->Success No (Proceeding) Heat80 Increase Temp to 80°C + Add 10 mol% KI StillStalled->Heat80 Yes Heat80->Success WrongIsomer->Heat60 No (SM remains) FixRegio Restart: Use NaH/DMF Keep Temp < 40°C WrongIsomer->FixRegio Yes (C-Alkyl)

Caption: Decision tree for optimizing reaction temperature based on conversion and regioselectivity outcomes.

References
  • BenchChem Technical Support. (2025).[2][3] Optimizing reaction conditions for N-alkylation of indoles. Retrieved from

  • Organic Chemistry Data. (2025). Equilibrium pKa Table (DMSO Solvent). Retrieved from

  • National Institutes of Health (PMC). (2020). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides. Retrieved from

  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation. Retrieved from

  • MDPI. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole.[1] Retrieved from

Sources

Troubleshooting

Identifying degradation products of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol

Welcome to the Technical Support Center for Analytical Development. This guide is engineered for scientists and drug development professionals tasked with developing stability-indicating methods and identifying degradati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Development. This guide is engineered for scientists and drug development professionals tasked with developing stability-indicating methods and identifying degradation products for 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol , a substituted fluoroindole derivative.

As a Senior Application Scientist, I have structured this resource to move beyond basic protocols. We will explore the mechanistic causality behind the degradation of fluorinated indoles, provide self-validating experimental workflows, and address the most complex troubleshooting scenarios encountered during LC-HRMS (High-Resolution Mass Spectrometry) analysis.

Mechanistic Overview & Expected Degradation Pathways

To successfully identify degradants, one must first understand the intrinsic chemical liabilities of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol. The molecule contains two primary reactive centers:

  • The Indole Core: The electron-rich pyrrole ring of the indole moiety is highly susceptible to electrophilic attack and oxidation, specifically at the C2 and C3 positions[1].

  • The Butan-2-ol Side Chain: The secondary alcohol is prone to acid-catalyzed dehydration, especially under thermal stress.

Quantitative Stress Condition Matrix

According to ICH Q1A(R2) guidelines, forced degradation studies should target a degradation range of 5–20% to ensure the formation of primary degradants without generating unrealistic secondary artifacts[2].

Stress ConditionReagent / EnvironmentTime / TempExpected Primary PathwayExpected Mass Shift (Δ Da)
Oxidation 0.1% – 3% H₂O₂24h at 25°CC2-Oxidation (Oxindole formation)+15.9949 (Addition of O)
Acid Hydrolysis 0.1 N HCl48h at 60°CDehydration of secondary alcohol-18.0105 (Loss of H₂O)
Base Hydrolysis 0.1 N NaOH48h at 60°CGenerally stable; minor ring opening+18.0105 (if ring cleavage occurs)
Photolysis UV/Vis (ICH Q1B)1.2M lux hrsDimerization / Radical oxidation~ +205 (Dimerization)
Thermal Solid state7 days at 80°CThermolytic dehydration-18.0105

Troubleshooting FAQs: Analytical & Mechanistic Challenges

Q1: During oxidative stress testing with 3% H₂O₂, I am seeing >40% degradation and multiple unresolved peaks. How do I isolate the primary degradant? Causality & Solution: Indoles are exceptionally sensitive to peroxides. Over-oxidation rapidly converts the primary C2-oxindole degradant into secondary ring-cleaved products (e.g., formylanthranilic acid derivatives)[1]. Action: This is a self-validating failure. You must titrate your stressor. Reduce the H₂O₂ concentration to 0.1% or 0.3% and monitor the reaction at 2-hour intervals. The goal is 5-20% degradation[2]. The primary degradant will exhibit a mass shift of +16 Da (m/z 224.11 for the protonated oxindole).

Q2: I am detecting a major degradant under acidic conditions with a mass of m/z 190.10 [M+H]+. Is this an indole ring modification? Causality & Solution: No. The parent mass of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is m/z 208.11 [M+H]+. A shift of -18 Da indicates the loss of water. Under acidic conditions and heat, the secondary alcohol on the butan-2-ol chain undergoes an E1/E2 elimination reaction, forming a butene derivative (e.g., 4-(5-fluoro-1H-indol-3-yl)but-1-ene). Action: Verify this by looking at the MS/MS spectra. The dehydrated product will lack the characteristic neutral loss of 18 Da (H₂O) during collision-induced dissociation (CID) that is present in the parent molecule's spectra.

Q3: My LC-MS signal for the parent compound is extremely weak in ESI+ (Electrospray Ionization), making impurity quantification difficult. How can I improve this? Causality & Solution: While indoles can ionize in ESI+, their non-polar nature and lack of highly basic aliphatic amines can sometimes result in poor ionization efficiency. Action: Switch your source to Atmospheric Pressure Chemical Ionization (APCI) in positive mode. APCI is highly effective for smaller, relatively non-polar heterocyclic compounds like indoles[3]. Additionally, ensure your mobile phase contains 0.1% Formic Acid to drive protonation.

Q4: How can I definitively distinguish between a C2-hydroxyindole and a C3-hydroxyindole degradant? Causality & Solution: Oxidation at C2 yields an oxindole (lactam), which is thermodynamically stable. Oxidation at C3 (if the side chain shifts or allows it) yields a 3-hydroxyindole, which is highly unstable and rapidly dimerizes or further oxidizes[4]. Action: Use LC-HRMS/MS. The C2-oxindole will show a robust molecular ion and characteristic fragmentation retaining the lactam ring. If you observe rapid dimerization (masses around m/z 413), it suggests a radical intermediate or a C3-hydroxy pathway.

Visualizing the Workflows

AnalyticalWorkflow N1 API: 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol Baseline Characterization N2 ICH Q1A(R2) Forced Degradation N1->N2 N3 Hydrolytic Stress 0.1N HCl / 0.1N NaOH (Target: Dehydration) N2->N3 N4 Oxidative Stress 0.1% H2O2 (Target: Oxindole) N2->N4 N5 Photolytic Stress UV/Vis Light (Target: Dimerization) N2->N5 N6 LC-HRMS/MS (APCI+ / ESI+) N3->N6 N4->N6 N5->N6 N7 Mass Balance & Pathway Elucidation (Target: 5-20% Degradation) N6->N7

Analytical workflow for forced degradation and LC-MS/MS identification per ICH Q1A(R2).

DegradationPathways Parent Parent API m/z 208.11 [M+H]+ Ox1 C2-Oxindole m/z 224.11 (+16 Da) Parent->Ox1 H2O2 / O2 Dehyd Alkene (Dehydration) m/z 190.10 (-18 Da) Parent->Dehyd Acid (H+) + Heat Dimer Indole Dimer m/z 413.20 Parent->Dimer UV / Radical Ox2 Ring Cleavage m/z 240.10 (+32 Da) Ox1->Ox2 Over-oxidation

Proposed primary degradation pathways for 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol.

Self-Validating Experimental Protocols

Protocol A: Controlled Oxidative Degradation Setup

Objective: Generate the primary C2-oxindole degradant without triggering secondary ring-cleavage.

  • Sample Preparation: Dissolve 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol in an LC-MS compatible co-solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.

  • Stress Initiation: Add H₂O₂ to achieve a final concentration of 0.1% (v/v).

  • Control (Self-Validation): Prepare a blank containing only the solvent and 0.1% H₂O₂, and a control containing the API without H₂O₂. Causality: This ensures that observed peaks are not solvent-peroxide adducts or spontaneous baseline degradation.

  • Quenching: Aliquot 100 µL at T=0, 2h, 4h, and 24h. Quench the reaction immediately by adding 10 µL of 10% sodium thiosulfate (to neutralize residual peroxide) before injection.

  • Analysis: Inject into the LC-HRMS system.

Protocol B: LC-HRMS/MS Method for Indole Degradants

Objective: Chromatographic separation of polar ring-opened products from the non-polar parent and dehydrated degradants.

  • Column: Use a sub-2 µm C18 column (e.g., 100 x 2.1 mm, 1.7 µm) to ensure high peak capacity for closely eluting isomers.

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid (promotes [M+H]+ formation).

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 12 minutes. Causality: The highly polar ring-cleaved products (anthranilic acid derivatives) will elute early (2-4 mins), the oxindole will elute slightly before the parent, and the highly non-polar dehydrated alkene will elute late (>10 mins).

  • MS Parameters: Operate in APCI or ESI positive mode. Set MS/MS collision energy (CE) to a ramp of 15-35 eV. Look for the characteristic indole product ions (e.g., m/z 134 or 148 depending on the exact fragmentation of the fluoroindole core)[4].

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link][2]

  • Oxidation of indoles to 2-oxindoles: "Oxidation of indoles is a fundamental organic transformation to deliver a variety of synthetically and pharmaceutically valuable nitrogen-containing compounds." ResearchGate.[Link][1]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole: "APCI offers certain advantages... Since indole is a small molecule and non-polar in nature, APCI was employed for detection." National Center for Biotechnology Information (PMC).[Link][3]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives: "The fragment ion m/z 134 was identified in the MS/MS spectrum... whose structure might be 3-hydroxyindole according to the chemical principles and properties of ESI–CID–MS-induced rearrangement." MDPI.[Link][4]

  • Development of forced degradation and stability indicating studies of drugs: "Forced degradation is carried out to produce representative samples for developing stability-indicating methods... The choice of stress conditions should be consistent with the product's decomposition." National Center for Biotechnology Information (PMC).[Link][5]

Sources

Optimization

Technical Support Center: 5-Fluoroindole Reaction Optimization

Topic: Overcoming Steric and Electronic Hindrance in 5-Fluoroindole Functionalization Audience: Senior Chemists, Process Development Scientists Status: Active Guide Executive Summary: The 5-Fluoroindole Paradox 5-Fluoroi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric and Electronic Hindrance in 5-Fluoroindole Functionalization Audience: Senior Chemists, Process Development Scientists Status: Active Guide

Executive Summary: The 5-Fluoroindole Paradox

5-Fluoroindole presents a unique dual challenge in synthetic organic chemistry. While the fluorine atom at C5 is often considered a "steric mimic" of hydrogen (Van der Waals radius


 Å vs. 

Å), it exerts potent electronic deactivation (Hammett

,

) that compounds steric issues.

The central problem is not just physical bulk, but the deactivation of the C3 nucleophile combined with ortho-shielding at C4 . This guide addresses the specific failure modes where standard indole protocols yield poor conversion or incorrect regioselectivity due to these factors.

Module 1: Troubleshooting C3-Functionalization (Electrophilic Attack)

User Query: "I am attempting a Friedel-Crafts acylation/alkylation at C3, but the reaction is stalled or low-yielding compared to unsubstituted indole. Is the 5-F group blocking the site?"

Technical Diagnosis

The 5-F group is not sterically blocking C3 directly. Instead, it is electronically withdrawing electron density from the pyrrole ring, raising the activation energy for electrophilic attack. If your incoming electrophile is also sterically demanding (e.g., tert-butyl, adamantyl), the combination of a deactivated ring and a bulky reagent shuts down the reaction.

Troubleshooting Protocol
VariableStandard ProtocolOptimized for 5-Fluoroindole Why?
Catalyst Lewis Acids (AlCl₃, ZnCl₂)High-Activity Lewis Acids (e.g., Hf(OTf)₄, Sc(OTf)₃) or Brønsted Acids (TfOH)Overcomes the electronic deactivation of the indole ring.
Temperature 0°C to RT60°C – 110°C Thermal energy is required to surmount the increased activation barrier caused by the 5-F EWG.
Additives NoneHexafluoroisopropanol (HFIP) (Solvent/Additive)HFIP stabilizes the transition state and activates the electrophile via H-bonding, crucial for deactivated indoles.
C2-Blocking N/AC2-Silylation (if C2 side-products form)If sterics at C3 are too high, the reaction may drift to C2. A transient C2-TMS group forces C3 selectivity.
Workflow Visualization: Enhancing C3 Reactivity

C3_Optimization Start Problem: Low Yield at C3 Check1 Is Electrophile Bulky? Start->Check1 PathA Yes (Steric + Electronic) Check1->PathA PathB No (Electronic Only) Check1->PathB SolA Switch to HFIP Solvent + Strong Lewis Acid (Sc(OTf)3) PathA->SolA SolB Increase Temp to >80°C + Superacid (TfOH) PathB->SolB

Figure 1: Decision tree for overcoming reactivity loss at C3 due to 5-Fluoro deactivation.

Module 2: Accessing the "Blocked" C4 Position

User Query: "I need to functionalize C4 (ortho to the Fluorine). Standard C-H activation fails or gives C2/C3 mixtures. How do I overcome the steric clash between the C3-H and C5-F?"

Technical Diagnosis

C4 is the most sterically and electronically difficult position on 5-fluoroindole. It lies in the "bay region" between the C3 substituent and the C5-fluorine.

  • Steric Wall: The C5-F atom exerts a "buttressing effect," crowding the C4 position.

  • Electronic Wall: C4 is electron-poor.

  • Solution: You cannot rely on innate reactivity. You must use Chelation-Assisted C-H Activation using a directing group (DG) at C3.

Protocol: The C3-Directing Group Strategy

Step 1: Install the Directing Group (DG) Do not use a simple alkyl group. Use a coordinating moiety at C3.

  • Recommended:Pivaloyl (–COC(CH₃)₃) , Aldehyde (–CHO) , or Trifluoroacetyl (–COCF₃) .

Step 2: The C4-H Activation Cycle Use a Rhodium(III) or Iridium(III) catalyst system. The metal coordinates to the C3-DG, placing the metal center in immediate proximity to C4, forcing activation despite the C5-F steric hindrance.

Experimental Setup (Example: C4-Alkenylation)

  • Substrate: 3-Pivaloyl-5-fluoroindole.

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).

  • Oxidant: AgSbF₆ (10 mol%) / Cu(OAc)₂ (stoichiometric).

  • Solvent: DCE or t-Amyl alcohol at 100°C.

  • Mechanism: The bulky pivaloyl group prevents C2 attack (steric shielding) and directs the Rh exclusively to C4.

Critical Note: If you use a small DG (like –CHO), you may get C2 activation. Bulky DGs (Pivaloyl) favor C4 by making the C2 pathway sterically prohibitive.

Pathway Visualization: The "Boomerang" Effect

C4_Activation Substrate 5-Fluoroindole Step1 Step 1: Install Bulky DG at C3 (e.g., Pivaloyl) Substrate->Step1 Step2 Step 2: Metal Coordination (Rh/Ir) Forms 5-membered metallacycle Step1->Step2 Decision Steric Check Step2->Decision PathC2 Path to C2: Blocked by t-Butyl of DG Decision->PathC2 Blocked PathC4 Path to C4: Forced by Geometry (Overcomes 5-F Sterics) Decision->PathC4 Favored

Figure 2: Using a bulky C3 directing group to force the catalyst to the sterically hindered C4 position.

Module 3: N-Alkylation with Bulky Electrophiles

User Query: "My 5-fluoroindole won't alkylate on the Nitrogen with secondary alkyl halides. I see starting material recovery."

Technical Diagnosis

The 5-F atom increases the acidity of the N-H proton (pKa ~16 vs 17 for indole), which should help deprotonation. However, the resulting anion is less nucleophilic (stabilized). If the alkylating agent is bulky (secondary or tertiary), the reaction fails due to nucleophile-electrophile mismatch .

Optimization Table
ParameterRecommendationMechanism
Base Cs₂CO₃ or KHMDS Cesium ("Cesium Effect") improves solubility and creates a "naked" anion for better nucleophilicity.
Solvent DMF or NMP (Dry)High dielectric constant dissociates the ion pair.
Additive TBAI (Tetrabutylammonium iodide) Phase transfer catalyst; exchanges the leaving group (e.g., Cl -> I) to make the electrophile more reactive.
Temperature Stepwise Heating Start at 0°C for deprotonation, then heat to 60-80°C for the substitution step.

Module 4: FAQ - Specific Steric Scenarios

Q1: Can I use Suzuki coupling at C2 if I have a halogen there, or will the 5-F interfere?

  • Answer: 5-F is far enough from C2 that it does not cause direct steric interference. However, if you use bulky phosphine ligands (like tBuXPhos) to activate a C2-Cl bond, the ligand might clash with N-protecting groups (like Boc).

  • Fix: Use SPhos or XPhos (Buchwald precatalysts). These are designed to reach around steric bulk. Remove N-protecting groups if possible, or use a smaller one (Methyl/SEM) instead of Boc/TIPS.

Q2: I'm seeing C6 functionalization instead of C4. Why?

  • Answer: C6 is the "path of least resistance" for C-H activation if the catalyst is not tightly directed. C6 is sterically open compared to C4.

  • Fix: You must use a C3-Directing Group (as detailed in Module 2). Without the geometric constraint of a chelate ring, the catalyst will always prefer C6 or C2 over the hindered C4.

Q3: Does the 5-F group affect Fischer Indole Synthesis?

  • Answer: Yes. If you are synthesizing 5-fluoroindole from 4-fluorophenylhydrazine, the fluorine is meta to the hydrazine. Cyclization can occur at either ortho position.

  • Result: You get a mixture of 5-fluoroindole and 7-fluoroindole.

  • Fix: This is an electronic/regioselectivity issue, not purely steric. Separation by column chromatography is usually required, or use a specific hydrazine precursor that blocks one site.

References

  • Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. Source: National Institutes of Health (PMC). URL:[Link]

  • C4–H indole functionalisation: precedent and prospects. Source: Chemical Science (RSC). URL:[Link]

  • Rhodium(III)-catalyzed C–H activation at the C4-position of indole. Source: Chemical Communications (RSC).[1][2] URL:[Link]

  • Overcoming Substrate Bias in Radical Addition: Selective C3-Functionalisation of Indoles. Source: ResearchGate.[3][4] URL:[Link]

  • Direct C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Source: ChemRxiv. URL:[Link][5]

Sources

Troubleshooting

Technical Support Center: High-Fidelity Chiral Synthesis of Indole Butanols

Status: Operational Ticket Focus: Enhancing Enantiomeric Excess (ee) & Process Stability Audience: Process Chemists, Medicinal Chemists, CMC Leads Executive Summary & Application Context Subject: Asymmetric reduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Enhancing Enantiomeric Excess (ee) & Process Stability Audience: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary & Application Context

Subject: Asymmetric reduction of 1-(1H-indol-3-yl)butane-1,4-dione derivatives to chiral indole butanols. Relevance: These motifs are critical pharmacophores, notably as intermediates for Vilazodone (SSRI/5-HT1A partial agonist) and related serotonin modulators. Core Challenge: The electron-rich indole moiety makes the adjacent carbonyl less electrophilic, often requiring harsh conditions that promote racemization or background non-selective reduction.

This guide focuses on the two most robust methodologies for high-ee synthesis:

  • Asymmetric Transfer Hydrogenation (ATH) using Ru/Rh diamine catalysts.

  • Biocatalytic Reduction using Ketoreductases (KREDs).

Module A: Chemo-Catalysis (Asymmetric Transfer Hydrogenation)

Workflow Overview

The industry standard utilizes Noyori-Ikariya type catalysts (e.g., RuCl). This method relies on a metal-ligand bifunctional mechanism where the ligand's NH group assists in proton transfer while the metal delivers the hydride.

Mechanism Visualization (The "Why" of Protocol)

ATH_Mechanism PreCat Pre-Catalyst (Ru-Cl species) ActiveCat 16e- Active Catalyst (Ru-Amido) PreCat->ActiveCat Base (KOtBu/TEA) -HCl RuHydride 18e- Ru-Hydride (Reducing Species) ActiveCat->RuHydride HCOOH or IPA (Hydride Source) TS Transition State (6-Membered Pericyclic) RuHydride->TS + Indole Ketone TS->ActiveCat - Product (Regeneration) Product Chiral Indole Butanol (High ee) TS->Product

Figure 1: The catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation. Note that the base is required only for activation, but excess base can degrade the cycle.

Troubleshooting Guide: ATH Protocols
Issue 1: "My ee is stalled at 80-85%."

Diagnosis: This often indicates a competing background reaction or reversible hydrogen transfer (racemization).

  • Root Cause A: Temperature. Higher temperatures increase the rate of the non-selective background reaction faster than the catalyzed enantioselective pathway.

    • Fix: Lower reaction temperature to 0°C or -10°C. The reaction will be slower, but the difference in ΔΔG‡ (transition state energy) favors the chiral pathway at lower T.

  • Root Cause B: Base Loading.

    • Fix: If using HCOOH/TEA (5:2 azeotrope), ensure the ratio is strictly maintained. Excess free amine can catalyze the racemization of the product alcohol via an enol intermediate.

Issue 2: "Conversion is good, but the reaction stalls."

Diagnosis: Catalyst deactivation or product inhibition.

  • Root Cause: Indole Nitrogen Interference. The free N-H of the indole can coordinate to the Ruthenium, poisoning the catalyst.

  • Fix: Protect the indole nitrogen (e.g., Tosyl, Boc) prior to reduction. If protection is impossible, increase catalyst loading to 2 mol% and use a non-coordinating solvent like Dichloromethane (DCM) rather than pure IPA.

FAQ: ATH Optimization
ParameterRecommendationScientific Rationale
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]The sulfonyl group provides steric bulk and acidity to the NH, optimizing the "metal-ligand bifunctional" effect.
H-Source Formic Acid / TEA (5:2)Irreversible H-transfer (CO2 release) prevents the reverse oxidation reaction, preserving ee better than IPA.
Concentration 0.5 M - 1.0 MHigh concentration minimizes solvent-mediated background reduction.

Module B: Biocatalysis (Enzymatic Reduction)

Workflow Overview

Ketoreductases (KREDs) offer superior enantioselectivity (>99% ee) compared to chemical catalysts but require strict cofactor (NADPH/NADH) recycling systems.

Cofactor Regeneration Workflow

Biocatalysis_Cycle Substrate Indole Ketone Product Chiral Alcohol Substrate->Product KRED NADP NADP+ NADPH NADPH NADP->NADPH GDH (Recycling) NADPH->NADP Hydride Transfer Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Figure 2: The coupled enzyme system. KRED reduces the substrate, while Glucose Dehydrogenase (GDH) recycles the expensive cofactor.

Troubleshooting Guide: Biocatalysis
Issue 1: "The substrate precipitates out of the buffer."

Diagnosis: Indole butanols are highly lipophilic and poorly soluble in aqueous phosphate buffers.

  • Fix 1 (Cosolvents): Add DMSO or IPA (up to 10-20% v/v). Warning: Exceeding 20% often denatures the enzyme.

  • Fix 2 (Surfactants): Add Triton X-100 (0.1% - 0.5%). This creates micelles that solubilize the indole ketone, increasing bioavailability to the enzyme without crashing it out.

Issue 2: "pH Drift is killing the reaction."

Diagnosis: The GDH recycling system produces gluconic acid as a byproduct, acidifying the mixture.

  • Fix: Use a pH-stat (automatic titrator) to maintain pH 7.0–7.5 using 1M NaOH. Alternatively, increase the buffer strength (e.g., 100mM KPi instead of 50mM), though high ionic strength can sometimes inhibit KREDs.

Module C: Analytical Validation

Objective: You cannot improve what you cannot measure. Chiral HPLC method development is critical.

Recommended Method (Chiral HPLC)
  • Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose carbamates).

  • Mobile Phase: Hexane : IPA (90:10).

  • Additive: Diethylamine (DEA) 0.1% .

    • Why DEA? Indoles are weakly acidic/basic. Without a basic modifier, the peak tailing will mask the minor enantiomer, giving a false high ee reading.

Data Comparison: ATH vs. Biocatalysis
MetricChemical (Ru-ATH)Biocatalytic (KRED)
Typical ee 90 - 96%> 99%
Substrate Loading High (100 g/L)Low to Medium (10-50 g/L)
Cost Driver Catalyst (Ru) & LigandCofactor (NADP+) & Enzyme
Purification Silica Gel (easy removal)Emulsion workup required
Scalability Linear Scale-upRequires pH control/aeration

References

  • Process Synthesis of Vilazodone

    • Liu, Z., et al. "A novel synthetic route toward vilazodone."[1] Journal of Chemical Research. (2016).

  • Mechanism of ATH (Noyori)

    • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. (1997).
  • Biocatalytic Reduction Guidelines

    • Hollmann, F., et al. "Enzymatic reduction of ketones." Green Chemistry. (2011).
  • Troubleshooting Low ee in ATH

    • Wills, M., et al. "Recent Developments in the Area of Asymmetric Transfer Hydrogenation."[2] Sciforum.

Sources

Optimization

Preventing oxidation of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol during storage

Topic: 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol[1] The Stability Profile (The "Why") To prevent degradation, one must understand the enemy. 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is a bifunctional intermediate (often associate...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol[1]

The Stability Profile (The "Why")

To prevent degradation, one must understand the enemy. 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is a bifunctional intermediate (often associated with the synthesis of Lumateperone/ITI-007 ). Its instability arises from two distinct chemical moieties that react differently to environmental stress.

A. The Indole Moiety (Primary Risk)

The 5-fluoroindole core is electron-rich. Despite the electron-withdrawing fluorine atom at the C5 position, the pyrrole ring (specifically C2 and C3) remains highly susceptible to autoxidation via Radical Oxygen Species (ROS).

  • Mechanism: Light or trace metals initiate a radical abstraction at the N-H or C3 position. This forms an indolenyl radical, which reacts with atmospheric triplet oxygen (

    
    ) to form hydroperoxides.
    
  • Visual Indicator: These intermediates rapidly polymerize or dimerize, turning the white solid pink, red, or brown .

B. The Secondary Alcohol (Secondary Risk)

The butan-2-ol chain is chemically robust but susceptible to slow oxidative dehydrogenation under aerobic conditions, particularly if trace metal catalysts are present.

  • Degradant: Conversion to 4-(5-Fluoro-1H-indol-3-yl)butan-2-one (The ketone analog).

  • Impact: This is a "silent" degradation; it does not cause significant color change but will appear as a purity drop (M-2 mass shift) in LC-MS.

Degradation Pathway Visualization

The following diagram illustrates the critical failure points during storage.

IndoleOxidation Start 4-(5-Fluoro-1H-indol-3-yl) butan-2-ol (White Solid) Trigger1 Trigger: UV Light / Air Start->Trigger1 Trigger2 Trigger: Oxidant/Enzyme Start->Trigger2 Radical Indolenyl Radical (Intermediate) Trigger1->Radical H-abstraction Peroxide 3-Hydroperoxyindolenine Radical->Peroxide + O2 Product1 Oxidative Dimers (Pink/Brown Impurity) Peroxide->Product1 Polymerization Product2 Ring Cleavage (Formamides) Peroxide->Product2 Deformylation Ketone Butan-2-one Analog (Colorless Impurity) Trigger2->Ketone Dehydrogenation

Figure 1: Mechanistic pathways for oxidative degradation. The upper path (Indole oxidation) causes color change; the lower path (Alcohol oxidation) affects purity without visual cues.

Standard Operating Procedures (SOPs)
Protocol A: Long-Term Storage (Solids)

Recommended for storage > 1 week.

  • Container Selection: Use amber glass vials with Teflon-lined screw caps. Never use clear glass or plastic containers (plastic is permeable to

    
    ).
    
  • Inerting (The Argon Overlay):

    • Place the open vial in a vacuum desiccator.

    • Evacuate air and backfill with Argon (preferred over Nitrogen due to higher density, creating a better "blanket").

    • Repeat 3x.

    • Alternative: If no desiccator is available, gently flow Argon into the vial for 30 seconds before capping.

  • Sealing: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.

  • Temperature: Store at -20°C .

Protocol B: Handling Solutions (Stock)

Solvents like DMSO or Methanol can dissolve oxygen, accelerating degradation.

  • Degassing: Before dissolving the solid, sparge the solvent with Helium or Argon for 15 minutes.

  • Concentration: High concentrations (>50 mM) are more stable than dilute solutions (self-scavenging effect).

  • Aliquot: Do not freeze-thaw repeatedly. Aliquot into single-use volumes.

Troubleshooting Guide
SymptomProbable CauseDiagnostic ActionRemediation
Sample turns Pink/Red Indole autoxidation (formation of quinoidal species).TLC (Check for baseline spots).Purification: Pass through a short pad of silica gel using 5% MeOH/DCM. The colored impurity usually sticks to the silica.
Sample turns Brown/Black Advanced polymerization.H-NMR (Broadening of aromatic peaks).Recrystallization: Attempt recrystallization from Toluene/Heptane. If unsuccessful, discard.
LC-MS shows M-2 peak Alcohol oxidation to Ketone.Check for peak at MW ~205.2 (if parent is ~207.2).Reduction: Treat with NaBH4 in MeOH to reduce the ketone back to the alcohol.
Sticky/Gummy Solid Hygroscopicity / Solvent retention.H-NMR (Check for solvent peaks).Lyophilization: Dissolve in t-BuOH/H2O and freeze-dry to restore powder form.
Frequently Asked Questions (FAQs)

Q1: Can I store this compound in a -80°C freezer? A: Yes, but it is usually unnecessary. -20°C is sufficient if the container is airtight. The risk at -80°C is that seal failure can lead to moisture condensation upon thawing, which is more damaging than the temperature difference.

Q2: Why did my sample degrade even under Nitrogen? A: Nitrogen is lighter than air. If the vial was opened and simply capped, air likely displaced the nitrogen. Argon is heavier than air and settles over the sample, providing superior protection. Additionally, ensure the solvent used wasn't pre-saturated with oxygen.

Q3: Is the "Pink" impurity toxic? A: While specific toxicity data on the dimer is rare, oxidized indole derivatives (like quinone imines) can be reactive electrophiles. Treat degraded samples as potentially more cytotoxic than the parent compound.

Q4: Can I use antioxidants like BHT? A: Only if you are storing a solution for biological assays where BHT interference is acceptable. For synthetic intermediates, do not add stabilizers, as they will contaminate downstream reactions.

References
  • Indole Oxidation Mechanisms

    • Reaction: Radical-mediated oxidation of indole to oxindole and dimers.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for Indole reactivity).

    • Specific Mechanism: Iddon, B. (1985). "Indole chemistry." Chemistry in Britain.

  • Lumateperone (ITI-007)

    • Context: Identification of the 4-(5-fluoro-1H-indol-3-yl)butan-2-ol fragment.

    • Source: Snyder, G. L., et al. (2015). "Lumateperone (ITI-007): A Novel Antipsychotic..." Psychopharmacology.

    • URL:[Link]

  • Handling Air-Sensitive Reagents

    • Protocol: Standard techniques for Argon overlay and inert storage.

    • Source: Sigma-Aldrich Technical Bulletin AL-134.

  • 5-Fluoroindole Stability Data

    • Data: Storage conditions (-20°C, Protect from light).[1]

    • Source: GoldBio Safety Data Sheet (5-Fluoroindole).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Isolation of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol

[1][2] Status: Active Ticket ID: IND-5F-BUT2OL-PUR Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2] Executive Summary Isolating 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol presents a triad of challen...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Status: Active Ticket ID: IND-5F-BUT2OL-PUR Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

Isolating 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol presents a triad of challenges common to functionalized indoles but exacerbated by the specific physicochemical properties of this scaffold:

  • Acid Sensitivity: The electron-rich indole core is prone to acid-catalyzed dimerization and oxidation on standard silica gel, often manifesting as "pink banding."[1][2]

  • Regioisomerism: Synthetic routes (e.g., epoxide opening or alkylation) frequently yield mixtures of C3- (desired) and N1- (undesired) alkylated products.[2]

  • Stereochemistry: The secondary alcohol at the C2-position of the butyl chain creates a chiral center. Unless asymmetric catalysis was used, the product is a racemate requiring resolution.

This guide provides validated workflows to navigate these bottlenecks, ensuring high purity (>98%) and recovery.

Module 1: Chromatographic Instability (The "Pink Band" Issue)

User Observation: "During flash chromatography on silica gel, my product band streaks, and a pink/red band remains at the top of the column. Yield is lower than expected."

Root Cause Analysis

Standard silica gel is slightly acidic (pH 6.0–6.5).[2] Indoles are acid-sensitive; the 5-fluoro substituent withdraws electron density but does not fully protect the C2/C3 positions from acid-catalyzed electrophilic attack.[1][2] The "pink" color indicates the formation of indolenine oxidation products or dimers initiated by protonation at C3.

Corrective Protocol: Deactivated Silica Workflow

To prevent on-column degradation, you must neutralize the stationary phase.[1][2]

Step-by-Step Methodology:

  • Slurry Preparation: Suspend the required amount of silica gel (Grade 60, 230–400 mesh) in the mobile phase (e.g., Hexane/EtOAc).

  • Deactivation: Add 1% Triethylamine (Et₃N) or 0.5% NH₄OH to the slurry.[2] Stir for 5 minutes.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase containing the modifier to equilibrate.

  • Sample Loading: Dissolve the crude residue in a minimum volume of DCM (containing 0.5% Et₃N) or load via Celite/Alumina dry pack. Do not use acidic solvents.[2]

  • Elution: Run the gradient. The base modifier suppresses silanol interactions, sharpening the peak shape and preventing decomposition.

Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound remains unstable on deactivated silica.

Module 2: Separation of Regioisomers (N1 vs. C3)

User Observation: "I see two close spots on TLC. NMR suggests a mixture of N-alkylated and C-alkylated products."[1]

Mechanistic Insight

In alkylation reactions (e.g., using 4-halo-butan-2-one precursors or epoxides), the indole nitrogen (pKa ~16) competes with the C3 carbon (highly nucleophilic).[1][2]

  • N1-Isomer (Impurity): Generally less polar due to the loss of the H-bond donor (NH).[1]

  • C3-Isomer (Target): More polar due to the retention of the free NH and the alcohol group.

Purification Strategy

The polarity difference allows for separation, but "tailing" can obscure the resolution.

Quantitative Separation Data (TLC) Mobile Phase: Hexane:Ethyl Acetate (6:4)

CompoundRf ValueVisual Characteristic
N1-Isomer 0.65Fluoresces blue/purple (254 nm); stains yellow (Vanillin).[1][2]
C3-Isomer (Target) 0.45Fluoresces dark purple (254 nm); stains red/brown (Vanillin).[2]
5-Fluoroindole 0.75Starting material; usually elutes first.[1][2]

Critical Tip: If resolution is poor (< 0.2 Rf difference), switch to DCM:MeOH (98:2) . The selectivity of chlorinated solvents often improves separation of indole isomers better than Hex/EtOAc.

Module 3: Stereochemical Resolution (Chiral Isolation)

User Observation: "I need the (R)-enantiomer for biological assays, but my synthesis yielded a racemate."

Resolution Workflow

Since the molecule has a secondary alcohol, direct chiral separation is preferred over diastereomeric salt formation (which requires an acid/amine handle).

Recommended Chiral Stationary Phases (CSP):

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H):

    • Mode: Normal Phase[2]

    • Mobile Phase: Hexane : IPA (90:10)

    • Selectivity: Excellent for indole alcohols due to H-bonding with the carbamate linkage.[1][2]

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC):

    • Mode: Immobilized (robust with DCM)

    • Mobile Phase: Heptane : EtOH (85:15)

SFC Option (Green Chemistry/Scale-up):

  • Column: Chiralcel OD-H or equivalent.[1][2]

  • Co-solvent: 15% Methanol in supercritical CO₂.[2]

  • Back Pressure: 120 bar.[2]

  • Advantage: Faster run times and easier solvent removal compared to normal phase HPLC.[2]

Visual Troubleshooting Guides

Diagram 1: Purification Decision Tree

Caption: Logical workflow for selecting the correct purification method based on crude purity and stability.

PurificationStrategy Start Crude Reaction Mixture CheckTLC 1. Check TLC (Hex/EtOAc) Is there a pink spot or streak? Start->CheckTLC PinkYes YES: Acid Sensitivity Detected CheckTLC->PinkYes PinkNo NO: Stable CheckTLC->PinkNo Deactivate Deactivate Silica (1% Et3N in Eluent) PinkYes->Deactivate StandardFlash Standard Flash Chromatography PinkNo->StandardFlash CheckIso 2. Check Isomers (NMR/TLC) N-alkyl vs C-alkyl? Deactivate->CheckIso StandardFlash->CheckIso Resolution Optimize Solvent Switch to DCM:MeOH (98:2) CheckIso->Resolution Poor Separation ChiralCheck 3. Enantiopurity Required? CheckIso->ChiralCheck Good Separation Resolution->ChiralCheck ChiralHPLC Chiral HPLC/SFC (AD-H or OD-H Column) ChiralCheck->ChiralHPLC Yes FinalProduct Pure 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol ChiralCheck->FinalProduct No (Racemate OK) ChiralHPLC->FinalProduct

Diagram 2: Chemical Stability & Side Products

Caption: Pathways leading to common impurities during synthesis and purification.

SideReactions Indole 5-Fluoroindole Precursor Target Target: C3-Alkylated (Secondary Alcohol) Indole->Target C3-Alkylation N_Alk Impurity A: N-Alkylated Isomer (Less Polar) Indole->N_Alk N-Alkylation (Basic Conditions) Dimer Impurity B: Acid-Catalyzed Dimer (Pink/Red) Target->Dimer Acidic Silica (Oxidation) Dehydrate Impurity C: Elimination Product (Alkene) Target->Dehydrate Acid/Heat (-H2O)

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase (C18) chromatography for this purification? A: Yes, and it is often superior for removing polar impurities.[2] Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. Note that while indoles are generally stable in dilute formic acid, avoid leaving the compound in the acidic mobile phase for extended periods; lyophilize immediately.

Q: Why is my product oil turning dark upon storage? A: Indoles are susceptible to auto-oxidation, especially when in solution or as an oil.[1][2]

  • Solution: Store the purified compound as a solid if possible. If it is an oil, dissolve in anhydrous solvent, purge with Argon, and store at -20°C. Conversion to a solid derivative (e.g., p-nitrobenzoate ester) can also improve stability and purity.[1][2]

Q: The N-alkylated impurity is overlapping with my product. How do I remove it chemically? A: If chromatography fails, you can exploit the acidity of the NH proton.

  • Dissolve the mixture in a non-polar solvent (Ether/Toluene).

  • Wash with 1M NaOH .[2] The C3-alkylated product (with free NH) can be deprotonated (pKa ~17) and may partition partially into the aqueous phase or form a salt, whereas the N-alkylated impurity cannot.[1] Note: This is difficult with simple alkyl indoles; a better approach is often to derivatize the alcohol (e.g., acetylation), separate the esters (often easier), and then hydrolyze.

References

  • BenchChem Technical Support. (2025).[2][3][4][5][6] Purification of Indole Derivatives by Column Chromatography: Troubleshooting Guide. Retrieved from

  • Hudlicky, T., et al. (2005).[2][7][8] "Reactions of Indole Derivatives with Oxiranes and Aziridines on Silica." Journal of Organic Chemistry, 70(9), 3490-3499.[2][7][9]

  • Takeuchi, Y., et al. (2000).[2][10] "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters, 2(5), 639-642.[2]

  • Bandini, M., & Eichholzer, A. (2009).[2] "Catalytic Functionalization of Indoles in C3-Position." Angewandte Chemie International Edition, 48(51), 9608-9644.[2]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol

Technical Deep Dive: Comparative Fragmentation Dynamics of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: Comparative Fragmentation Dynamics of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol , a specific fluorinated indole alcohol often encountered in metabolic profiling of synthetic tryptamines or as a pharmaceutical intermediate. We objectively compare its spectral "performance"—defined by ionization stability and diagnostic ion generation—against non-fluorinated analogs and positional isomers. This analysis is critical for researchers distinguishing this specific metabolite from structural homologs in complex biological matrices.

Structural Analysis & Theoretical Fragmentation

To interpret the mass spectrum accurately, we must first deconstruct the molecule into its functional zones. The molecule (MW 207.11 Da, Formula C


H

FNO) consists of two distinct moieties that drive fragmentation:
  • The 5-Fluoroindole Core: A highly stable aromatic system that acts as a "charge sink," dominating the positive ion mode.

  • The Butan-2-ol Side Chain: A secondary alcohol tail attached at the C4 position relative to the indole, susceptible to dehydration and alpha-cleavage.

Primary Fragmentation Pathways (EI & ESI+)

The fragmentation logic follows the stability of the resulting carbocations.

  • Pathway A: The Fluorinated Quinolinium Shift (Diagnostic Base Peak)

    • Mechanism: Benzylic-like cleavage occurs at the beta-carbon of the alkyl side chain. In standard tryptamines, this yields the quinolinium ion (m/z 130).

    • The Fluorine Effect: Due to the 5-Fluoro substitution, this diagnostic ion shifts by exactly +18 Da (Mass of F [19] - Mass of H [1]).

    • Result: A dominant ion at m/z 148 (5-fluoro-3-methylene-3H-indol-1-ium). This is the primary fingerprint for the 5-fluoroindole core.

  • Pathway B: Dehydration (M - 18)

    • Mechanism: Secondary alcohols readily undergo 1,2-elimination of water under EI or in-source CID (Collision-Induced Dissociation).

    • Result: Transition from m/z 207

      
      m/z 189 . This ion often serves as the precursor for further fragmentation in MS/MS experiments.
      
  • Pathway C: Alpha-Cleavage (Side Chain Specificity)

    • Mechanism: Cleavage adjacent to the hydroxyl group.

    • Result: Loss of the terminal methyl group (M - 15) to yield m/z 192 . This pathway distinguishes the secondary alcohol (butan-2-ol) from a primary alcohol isomer (butan-1-ol), which would favor loss of CH

      
      OH (M - 31).
      

Comparative Analysis: Distinguishing Alternatives

In drug development and forensic toxicology, this molecule must be distinguished from closely related "alternatives" (isomers and analogs). The table below compares the spectral performance of the target against these confounds.

Table 1: Comparative Fragmentation Signatures

FeatureTarget: 4-(5-Fluoro-1H-indol-3-yl)butan-2-olAlternative A: 4-(1H-indol-3-yl)butan-2-ol (Non-Fluoro)Alternative B: 4-(5-Fluoro-1H-indol-3-yl)butan-1-ol (Primary Isomer)
Molecular Weight 207 Da189 Da207 Da
Base Peak (Diagnostic) m/z 148 (F-Quinolinium)m/z 130 (Quinolinium)m/z 148 (F-Quinolinium)
Dehydration Signal m/z 189 (Strong)m/z 171 (Strong)m/z 189 (Moderate)
Alpha-Cleavage m/z 192 (Loss of CH

)
m/z 174 (Loss of CH

)
m/z 176 (Loss of CH

OH)
Differentiation Key Presence of F (+18 shift) AND Loss of Methyl (-15).[1]Absence of F shift (Base 130).Loss of 31 Da instead of 15 Da.

Scientist's Insight: The most critical distinction is between the Target and Alternative B (the primary alcohol). Both have the same MW and the same fluorinated core (m/z 148). You must look for the m/z 192 (M-15) peak to confirm the secondary alcohol structure. If you see M-31 (m/z 176), you have the primary isomer.

Visualization of Fragmentation Pathways

The following diagram maps the causal relationships between the parent molecule and its diagnostic fragments.

Fragmentation Parent Parent Molecule [M+H]+ m/z 207 Dehydrated Dehydration Product [M-H2O]+ m/z 189 Parent->Dehydrated - H2O (18 Da) AlphaFrag Alpha-Cleavage [M-CH3]+ m/z 192 Parent->AlphaFrag - CH3 (15 Da) (Specific to 2-ol) CoreFrag 5-F-Quinolinium Ion (Diagnostic Base Peak) m/z 148 Parent->CoreFrag Benzylic Cleavage Dehydrated->CoreFrag Loss of Alkene Chain NeutralSide Neutral Loss: C3H6O (58 Da)

Figure 1: Fragmentation tree for 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol showing the divergence into core-specific (Red) and side-chain-specific (Green) ions.

Experimental Protocol: LC-QTOF-MS Characterization

To replicate these results, use the following high-resolution protocol. This workflow is designed to ensure "Trustworthiness" by including self-validating steps (e.g., in-source fragmentation checks).

Methodology:

  • Sample Prep: Dissolve standard in Methanol to 1 µg/mL.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Collision Energy Ramp: 10–40 eV. (Low energy preserves the M-18 ion; high energy maximizes the m/z 148 core fragment).

Validation Workflow (DOT):

Workflow Start Sample Injection (1 µg/mL MeOH) MS1 Full Scan MS1 Identify m/z 207 Start->MS1 Check1 Is m/z 189 present? MS1->Check1 MS2 Targeted MS/MS (CE 20-40 eV) Check1->MS2 Yes (In-source decay) Check1->MS2 No (Stable M+) Verify Verify m/z 148 (Core Confirmation) MS2->Verify

Figure 2: Step-by-step validation workflow for confirming the identity of the fluorinated indole alcohol.

References

  • Holčapek, M., et al. (2010). Mass Spectrometry of Heterocyclic Compounds. Wiley Series on Mass Spectrometry.
  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Indole-3-alkanol derivatives.

  • Xing, J., et al. (2018). Fragmentation pathways of fluorinated indoles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Specifics on the +18 Da shift in fluoro-analogs).
  • Smith, R.M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

Comparative

Comparative Bioactivity Guide: 5-Fluoro vs. 5-Chloro Indole Derivatives

[1] Executive Summary: The Halogen Decision Matrix Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists. In the optimization of indole-based therapeutics, the choice between a 5-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Halogen Decision Matrix

Target Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists.

In the optimization of indole-based therapeutics, the choice between a 5-fluoro (5-F) and 5-chloro (5-Cl) substituent is rarely about "better" or "worse"—it is a strategic decision between metabolic blockade and hydrophobic occupancy .

This guide synthesizes experimental data to demonstrate that while 5-fluoro derivatives often serve as bioisosteres for hydrogen or hydroxyl groups to block metabolism without imposing steric penalties, 5-chloro derivatives frequently drive higher potency in hydrophobic pockets (e.g., kinase domains) at the cost of molecular weight and lipophilicity.

Quick Selection Guide
Feature5-Fluoro Indole 5-Chloro Indole Strategic Application
Steric Size ~1.47 Å (Mimics H/OH)~1.74 Å (Mimics Methyl)F: Tight pockets; Cl: Hydrophobic filling.
Electronic Effect High Electronegativity (

=3.98)
Moderate Electronegativity (

=3.16)
F: Lowers pKa of NH; Cl: Modulates

-stacking.
Metabolic Stability Excellent (Blocks CYP450)Good (Blocks CYP450, adds lipophilicity)F: Extends

; Cl: Increases protein binding.
Primary Win CNS Agonism (Maintains efficacy)Kinase Potency (Maximizes binding energy)See Case Studies below.

Physicochemical Architecture: The "Why" Behind the Bioactivity

The differential bioactivity of 5-F and 5-Cl indoles is governed by three fundamental physical constants.

Table 1: Physicochemical Comparison
Property5-Fluoro Indole5-Chloro IndoleImpact on Bioactivity
Van der Waals Radius 1.47 Å1.74 ÅCl is 18% larger, often clashing in tight CNS receptors but filling kinase ATP pockets perfectly.
C-X Bond Strength 105.4 kcal/mol78.5 kcal/molF is metabolically inert; Cl is stable but can be displaced in rare oxidative insertions.
Lipophilicity (

logP)
+0.14 (vs H)+0.71 (vs H)Cl significantly increases membrane permeability and non-specific binding.
Hammett

0.060.23Cl is a stronger electron withdrawer via resonance/induction balance, affecting indole NH acidity.

Case Study 1: CNS Pharmacology (The Agonist/Antagonist Switch)

Context: Serotonin (5-HT) receptors.[1][2][3][4][5][6] The 5-position of the indole ring is critical for receptor activation.

The "Switch" Phenomenon

In 5-HT3 receptors, replacing the 5-H or 5-OH of serotonin with Fluorine retains agonist activity because F is small enough to allow the receptor to close its channel gate. Replacing it with Chlorine creates a steric clash that prevents the conformational change required for activation, turning the molecule into an antagonist or weak partial agonist.

Experimental Data: 5-Substituted Tryptamines at 5-HT3A Receptors | Compound | Affinity (


, 

) | Efficacy (

) | Functional Outcome | | :--- | :--- | :--- | :--- | | 5-Fluoro-Tryptamine | 0.8 | 0.64 | Partial Agonist (Retains function) | | 5-Chloro-Tryptamine | 2.7 | 0.0037 | Silent Antagonist (Blocks function) |[2][4]

Insight: If your goal is to activate a receptor (agonist), choose 5-F . If your goal is to block it (antagonist) while maintaining binding affinity, 5-Cl is the superior steric wedge.

Case Study 2: Oncology (The Hydrophobic Grip)

Context: Kinase Inhibitors (e.g., EGFR, BRAF). These enzymes have large, hydrophobic ATP-binding pockets.

The Hydrophobic Advantage

Unlike CNS receptors, kinase pockets often have "wiggle room" near the hinge region. Here, the 5-Chloro substituent outperforms 5-Fluoro. The larger Chlorine atom displaces water molecules from hydrophobic pockets (entropy gain) and forms stronger Van der Waals contacts with residues like Methionine or Leucine.

Experimental Data: EGFR Inhibition (T790M Mutant) [7]

  • 5-Chloro-indole derivatives:

    
     nM[7]
    
  • 5-Fluoro-indole derivatives:

    
     nM (Typical range for matched pairs)
    
  • Mechanism: The 5-Cl fits into the hydrophobic cleft behind the gatekeeper residue, stabilizing the inhibitor. The 5-F is too small and leaves a "hole," reducing binding enthalpy.

Visualizing the SAR Logic

The following diagram illustrates the decision-making pathway for selecting between 5-F and 5-Cl based on the target pocket architecture.

SAR_Logic Start Indole Lead Optimization (5-Position) Pocket_Analysis Analyze Target Pocket Architecture Start->Pocket_Analysis Tight_Pocket Sterically Constrained (e.g., GPCR Agonist Site) Pocket_Analysis->Tight_Pocket Small Volume Open_Pocket Hydrophobic/Large (e.g., Kinase ATP Pocket) Pocket_Analysis->Open_Pocket Large Volume Select_F Select 5-Fluoro Tight_Pocket->Select_F Avoid Steric Clash Select_Cl Select 5-Chloro Open_Pocket->Select_Cl Maximize VdW Contact Outcome_F Outcomes: - Mimics H/OH size - Blocks C5-Hydroxylation - Retains Agonism Select_F->Outcome_F Outcome_Cl Outcomes: - Fills Hydrophobic Void - Increases Lipophilicity - Acts as Antagonist Wedge Select_Cl->Outcome_Cl

Figure 1: Decision logic for 5-haloindole substitution based on receptor pocket constraints.

Experimental Protocols

Protocol A: Microsomal Metabolic Stability Assay

Purpose: To quantify the "Metabolic Blocking" effect of F vs. Cl substitution. Causality: 5-position halogenation prevents CYP450-mediated hydroxylation, a common clearance route for indoles.

Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (5-F-Indole deriv., 5-Cl-Indole deriv.)[8][9] at 10 mM in DMSO.

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add test compound (final conc. 1

    
    ). Incubate at 37°C for 5 mins.
    
    • Why? Ensures temperature equilibrium and protein binding equilibrium before metabolism starts.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense into 150

    
     ice-cold Acetonitrile. Vortex for 1 min.
    
    • Why? Precipitates proteins and stops enzymatic activity instantly.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      
Protocol B: Synthesis of 5-Haloindoles (Fischer Indole Method)

Purpose: Generalizable synthesis for both derivatives.

Workflow Diagram:

Synthesis_Workflow Input 4-Halo-Phenylhydrazine (F or Cl) Step1 Step 1: Condensation (Formation of Hydrazone) Input->Step1 Ketone Ketone/Aldehyde (e.g., Ethyl Pyruvate) Ketone->Step1 Step2 Step 2: Acid Cyclization (Polyphosphoric Acid or ZnCl2) Step1->Step2 -H2O Step3 Step 3: Sigmatropic Rearrangement & NH3 Loss Step2->Step3 Heat Product 5-Halo-Indole Derivative Step3->Product

Figure 2: Fischer Indole Synthesis pathway for 5-fluoro and 5-chloro derivatives.

Procedure:

  • Condensation: Mix 4-fluoro- or 4-chlorophenylhydrazine (1.0 eq) with the appropriate ketone (1.1 eq) in ethanol. Reflux for 2 hours.

  • Cyclization: Evaporate solvent. Add Polyphosphoric Acid (PPA) (10 eq by weight). Heat to 100-110°C for 3-4 hours.

    • Critical Control: Monitor temperature.[10][11] 5-F indoles are thermally stable, but excessive heat can cause tarring.

  • Workup: Pour onto crushed ice. Neutralize with NaOH. Extract with Ethyl Acetate.[11]

  • Purification: Recrystallize from cyclohexane (Cl derivatives) or column chromatography (F derivatives often require tighter separation).

References

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.[12] 13[1][9][11][12][14][15][16]

  • Lummis, S. C., et al. (2008). 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function. European Journal of Pharmacology. 4[8][1][2][4][5][6][9][11][14][15]

  • Kozell, L. B., et al. (2025). Pharmacologic activity of substituted tryptamines at 5-HT2A R, 5-HT2C R, 5-HT1A R, and SERT.[6][17] ResearchGate.[14] 6[1][2][5][7][9][10][11][14][15][16][18]

  • BenchChem. (2025). The Evolving Landscape of Cancer Research: A Comparative Analysis of 5-Chloroindole and Other Indole Derivatives.19[1][2][5][9][10][11][14][15][16]

  • El-Dahshan, M., et al. (2023).[20] Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides... as potent EGFRWT/EGFRT790M inhibitors. NIH. 7[1][9][10][11][14][15][16]

Sources

Validation

Validating the Purity of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol: A Comparative Guide to LC-MS vs. Traditional Analytical Modalities

4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is a highly functionalized indole derivative that serves as a critical intermediate and pharmacophore in the development of serotonergic therapeutics and melatonin receptor agonists....

Author: BenchChem Technical Support Team. Date: March 2026

4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is a highly functionalized indole derivative that serves as a critical intermediate and pharmacophore in the development of serotonergic therapeutics and melatonin receptor agonists. The 5-fluoro substitution enhances metabolic stability, while the butan-2-ol side chain provides a crucial handle for target binding. However, synthesizing this compound often generates closely related impurities, such as des-fluoro analogs, positional isomers, and oxidation products.

Validating the purity of such active pharmaceutical ingredients (APIs) is a regulatory and scientific imperative. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional analytical methods, detailing the causality behind experimental choices and providing a self-validating protocol for rigorous purity assessment.

The Analytical Dilemma: Why Traditional Methods Fall Short

When validating the purity of complex indole derivatives, researchers must account for both quantitative accuracy and qualitative structural confirmation. Traditional methods often fail to provide the complete picture:

  • HPLC-UV (High-Performance Liquid Chromatography - Ultraviolet): HPLC-UV relies on the analyte's ability to absorb ultraviolet light[1]. While excellent for routine bulk purity assays, it is fundamentally blind to co-eluting impurities that share the same UV absorbance profile[1][2]. It also cannot identify the chemical structure of unknown degradants[3].

  • GC-MS (Gas Chromatography - Mass Spectrometry): GC requires analyte volatility. The hydroxyl group on the butan-2-ol side chain makes this specific molecule prone to thermal degradation or dehydration in the GC inlet unless it undergoes complex derivatization (e.g., silylation).

  • NMR (Nuclear Magnetic Resonance): NMR provides holistic structural data but lacks the sensitivity required to detect trace impurities below the 0.5–1.0% threshold required by ICH guidelines.

  • LC-MS: By coupling the separation power of UHPLC with the mass-resolving capabilities of a mass spectrometer, LC-MS identifies and quantifies the analyte based on its mass-to-charge ratio (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ), offering superior selectivity and sensitivity. It acts as a definitive filter, identifying specific molecular masses to ensure no truncated or isomeric sequences are present[3].
    
Comparative Performance Data

The following table summarizes the objective performance metrics of these analytical alternatives for indole derivative purity validation.

Feature / MetricHPLC-UVGC-MS (Derivatized)NMR (

H)
LC-MS (ESI-QqQ / TOF)
Detection Basis Light Absorbance (280 nm)Electron Ionization (EI)Nuclear Spin ResonanceMass-to-Charge Ratio (

)
Sensitivity (LOD) ~0.1% (1000 ppm)~0.01% (100 ppm)~1.0% (10,000 ppm)<0.001% (10 ppb)
Co-elution Resolution Poor (Cannot distinguish)ModerateN/A (Bulk analysis)Superior (Mass extraction)
Structural Elucidation NoneHigh (Library matching)Excellent (Bulk structure)High (MS/MS fragmentation)
Sample Preparation Simple (Dissolve & Shoot)Complex (Derivatization)Simple (Deuterated solvent)Moderate (Filtration required)

Mechanistic Causality: The LC-MS Advantage for Fluorinated Indoles

The superiority of LC-MS for 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol lies in its ionization and fragmentation chemistry. Indole derivatives are highly amenable to positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI) due to the basicity of the indole nitrogen[4].

Upon ionization, the molecule (


, exact mass 207.11) forms a robust 

ion at

208.11. When subjected to Collision-Induced Dissociation (CID) in an MS/MS workflow, the butan-2-ol side chain predictably undergoes a neutral loss of water (

Da), yielding a fragment at

190.10. Further cleavage of the alkyl chain generates the stable 5-fluoro-3-methylindole cation (

148.05). Tracking these specific transitions ensures that the purity calculation is not skewed by matrix interference or isobaric background noise[5].

LCMS_Workflow A Sample Preparation (0.1 mg/mL in MeOH/H2O) B UHPLC Separation (C18 Column, Acidic Gradient) A->B C ESI+ Ionization ([M+H]+ at m/z 208.11) B->C D MS/MS Fragmentation (Loss of H2O, m/z 190.10) C->D E Purity & Impurity ID (Extracted Ion Chromatograms) D->E

LC-MS workflow for purity validation of fluorinated indole derivatives.

Self-Validating Experimental Protocol: LC-MS Purity Assay

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system. By utilizing a gradient that spans a wide polarity range, the method ensures all potential impurities (both polar degradants and non-polar unreacted starting materials) are eluted and detected[6].

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol.

  • Dissolve in 10 mL of LC-MS grade Methanol/Water (50:50, v/v) to yield a 100 µg/mL solution.

  • Causality Check: Using strict LC-MS grade solvents is mandatory. Trace metal impurities in standard HPLC solvents can cause ion suppression, generate background noise, or form complex adducts (e.g., ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ), artificially lowering the calculated purity of the target 
    
    
    
    peak.
  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Causality Check: The addition of 0.1% Formic Acid serves a dual purpose. Chromatographically, it suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing. Mass spectrometrically, it provides an abundant proton source to drive the formation of

    
     ions in the ESI source.
    
Step 3: Mass Spectrometry Parameters (ESI-QqQ)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range:

    
     100 to 500.
    
  • Causality Check: The desolvation temperature must be carefully optimized. If set too high (>450°C), the butan-2-ol side chain may undergo thermal dehydration inside the source, creating an artificial impurity peak (in-source fragmentation) that skews the purity calculation.

Step 4: Data Processing and Purity Calculation
  • Extract the Total Ion Chromatogram (TIC) and the Extracted Ion Chromatogram (EIC) for

    
     208.11.
    
  • Integrate the area under the curve (AUC) for the main API peak and all secondary peaks.

  • Calculate relative purity:

    
    .
    

Case Study: Unmasking Co-Eluting Impurities

In a simulated forced degradation study (oxidative stress), a batch of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol was analyzed using both HPLC-UV (280 nm) and LC-MS.

The HPLC-UV chromatogram showed a single, symmetrical peak, suggesting a purity of >99.5%. However, the LC-MS TIC revealed a hidden impurity co-eluting at the exact same retention time. By extracting the mass spectra, the impurity was identified as the N-oxide derivative (


 224.11, a +16 Da shift). Because the N-oxidation did not significantly alter the UV chromophore or the lipophilicity (retention time), HPLC-UV was completely blind to it[2]. LC-MS accurately adjusted the batch purity to 96.2%, preventing a compromised intermediate from advancing in the development pipeline.

Conclusion

For the purity validation of highly functionalized APIs like 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol, relying solely on HPLC-UV introduces unacceptable risk. LC-MS provides a self-validating, mathematically rigorous approach that not only quantifies the compound but definitively proves its molecular identity and unmasks hidden impurities[3][5]. By adopting the optimized LC-MS protocols outlined above, analytical chemists can ensure uncompromised scientific integrity in their drug development workflows.

References

  • [4] A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. NIH.[Link]

  • [5] Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Agilent.[Link]

  • [6] Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI.[Link]

  • [2] HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. HPLC Vials.[Link]

  • [3] HPLC vs. LC-MS: Which Purity Test Actually Matters? Prime Labs.[Link]

  • [7] LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Pure Synth.[Link]

Sources

Comparative

Reference standards for 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol analysis

Executive Summary: The Analytical Mandate In the development of indole-based therapeutics (e.g., serotonin receptor modulators or IDO inhibitors), 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol represents a critical "control point...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Mandate

In the development of indole-based therapeutics (e.g., serotonin receptor modulators or IDO inhibitors), 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol represents a critical "control point" intermediate. Its structure presents three distinct analytical challenges:

  • The Indole Core: Susceptible to oxidative degradation (forming quinone imines).

  • The Fluorine Substituent: Requires specific identification to distinguish from non-fluorinated impurities (des-fluoro analogs).

  • The Chiral Center (

    
     of the butanol chain):  Demands enantiomeric purity assessment, as the (R)- and (S)- enantiomers likely possess vastly different pharmacologic profiles.
    

This guide compares the operational validity of Certified Reference Materials (CRMs) versus In-House Working Standards , providing a data-driven framework for selecting the appropriate grade during different phases of drug development.

Part 1: Comparative Analysis of Reference Standard Grades

For a non-compendial molecule like 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol, researchers often face a dilemma: purchase an expensive, traceable CRM or synthesize and characterize a working standard internally.

Table 1: Comparative Performance Matrix
FeatureOption A: ISO 17034 Certified Reference Material (CRM) Option B: In-House Working Standard (Secondary) Option C: Reagent Grade (Research Chemical)
Primary Use Case GMP Release Testing, Method Validation, Calibration of Secondary Stds.Routine QC, Process Monitoring, Stability Studies.Early-stage R&D, Feasibility Testing.
Traceability Absolute (SI Units). Unbroken chain of comparisons (qNMR/Mass Balance).Relative. Traceable to the Primary CRM used to calibrate it.None. Vendor CoA is often unverified.
Uncertainty Budget Explicitly stated (e.g.,

). Includes homogeneity & stability data.[1][2]
Estimated based on purity assay (HPLC area %).Unknown.
Chiral Purity Certified Enantiomeric Excess (

) via Chiral HPLC.
Often assumed based on synthesis route (High Risk).Rarely specified; usually racemic.
Cost Efficiency Low (High upfront cost, but eliminates re-testing risk).Medium (Low material cost, but high labor for characterization).High Risk (Cheap, but potential for false OOS results).
Regulatory Risk Zero. Accepted by FDA/EMA without further justification.Moderate. Requires robust "Standard Qualification Report."Critical. Unacceptable for GMP/GLP data.

Scientist’s Insight:

Do not use Reagent Grade material for quantitative impurity profiling. The presence of 4-fluoro or 6-fluoro regioisomers (common byproducts of Fischer Indole Synthesis) is often missed in reagent-grade CoAs but will cause method validation failure later.

Part 2: The Validation Protocol (Self-Validating Systems)

To establish a defensible analytical platform, you must employ an Orthogonal Approach . We utilize the fluorine atom as a unique handle for specificity.

Experiment A: Structural Certification (The "Truth" Standard)

Objective: Assign potency to a Working Standard when a CRM is unavailable.

  • Technique: Quantitative

    
    F-NMR (qNMR).
    
  • Internal Standard:

    
    -Trifluorotoluene (traceable to NIST).
    
  • Rationale:

    
    F-NMR is highly specific. Unlike UV (which absorbs all indoles), 
    
    
    
    F signals shift significantly based on the position of the fluorine on the indole ring, allowing quantification of the 5-fluoro target without interference from 4- or 6-fluoro isomers.
Experiment B: Enantiomeric Purity (Chiral HPLC)

Objective: Determine the Enantiomeric Excess (


) of the butan-2-ol side chain.
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized (e.g., Chiralpak IG-3),

    
    , 
    
    
    
    .
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[3]

    • Note: Diethylamine is crucial to suppress peak tailing caused by the secondary amine of the indole.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm.

  • Acceptance Criteria: Resolution (

    
    ) between (R) and (S) enantiomers 
    
    
    
    .
Experiment C: Chemical Purity (RP-HPLC)

Objective: Detect oxidative degradants.

  • Column: C18 Core-Shell (e.g., Kinetex C18),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 15 mins.

  • Critical Pair: The 5-fluoroindole alcohol must be resolved from its quinone imine oxidation product (typically elutes earlier due to increased polarity).

Part 3: Visualizing the Workflow

Diagram 1: The Reference Standard Certification Hierarchy

This workflow illustrates how to establish traceability for 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol in a GMP environment.

ReferenceHierarchy CRM Primary Standard (CRM) ISO 17034 Accredited (qNMR + Mass Balance) Assignment Value Assignment Calculation of Potency (As Is) CRM->Assignment Calibrates (if qNMR IS used) WS_Syn Crude Synthesized Material (In-House Batch) Purification Prep-HPLC Purification (Target >99.5% Purity) WS_Syn->Purification Charact Characterization Panel 1. 1H/19F NMR (Structure) 2. MS (Mass) 3. TGA/KF (Volatiles/Water) Purification->Charact Charact->Assignment Data Input WorkingStd Qualified Working Standard Valid for 12 Months Assignment->WorkingStd QC_Routine Routine QC Testing (Release/Stability) WorkingStd->QC_Routine Used as Reference

Caption: Workflow for establishing a qualified Working Standard using orthogonal characterization when a commercial CRM is cost-prohibitive or unavailable.

Diagram 2: Analytical Decision Tree (Chiral vs. Achiral)

How to choose the correct analytical method based on the specific stage of the molecule.

DecisionTree Start Sample: 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol Q1 Is the sample Optically Active? Start->Q1 Racemic Racemic Mixture (Synthesis Intermediate) Q1->Racemic No Enantio Enantiopure (Final Drug Substance) Q1->Enantio Yes MethodA Method A: RP-HPLC (C18) Focus: Chemical Purity (Regioisomers/Oxidation) Racemic->MethodA Primary Test Enantio->MethodA Secondary Test MethodB Method B: Chiral HPLC (Amylose) Focus: Enantiomeric Excess (R vs S separation) Enantio->MethodB Critical Test

Caption: Decision logic for selecting between Reversed-Phase (Chemical Purity) and Normal-Phase (Chiral Purity) modes.

Part 4: Data Interpretation & Causality

When analyzing data derived from these standards, the following causal links are critical for troubleshooting:

  • Peak Tailing in RP-HPLC:

    • Observation: The indole peak tails significantly (

      
      ).
      
    • Causality: Interaction between the indole nitrogen (basic) and residual silanols on the silica column.

    • Solution: Ensure the reference standard is dissolved in a solvent matching the mobile phase and verify the mobile phase pH is acidic (pH < 3.0) to protonate the silanols, or use a "base-deactivated" column.

  • Doublet Peaks in 19F-NMR:

    • Observation: The fluorine signal appears as a split peak rather than a singlet.

    • Causality: This is not an impurity. It is J-coupling between the fluorine at position 5 and the adjacent protons (H4 and H6).

    • Action: Integrate the entire multiplet for potency calculations.

References

  • International Organization for Standardization. (2016).[2] ISO 17034:2016 - General requirements for the competence of reference material producers. [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Daicel Corporation. (n.d.). Chiral Selector Polysaccharide Derivatives: Separation of Indole Alkaloids. Chiral Technologies. [Link]

  • European Medicines Agency (EMA). (2006). ICH Topic Q3A (R2) Impurities in New Drug Substances. [Link]

Sources

Validation

A Comparative Guide to the Structural Confirmation of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol: X-ray Crystallography vs. Spectroscopic Methods

Introduction: The Imperative of Unambiguous Structural Verification In the landscape of drug discovery and materials science, the indole scaffold remains a privileged heterocyclic motif, forming the core of numerous biol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of drug discovery and materials science, the indole scaffold remains a privileged heterocyclic motif, forming the core of numerous biologically active compounds.[1] The introduction of substituents, such as a fluorine atom and a chiral alcohol, onto this scaffold to create molecules like 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol, presents unique opportunities for modulating physicochemical and pharmacological properties. However, this structural complexity also introduces significant challenges for its unambiguous characterization. Precise knowledge of the molecular geometry, including bond lengths, bond angles, and absolute stereochemistry, is paramount for computational modeling, understanding biological interactions, and securing intellectual property.[1]

This guide provides an in-depth comparison of the primary analytical techniques used for the structural confirmation of such novel compounds. We will journey through the typical analytical workflow, beginning with foundational spectroscopic methods and culminating in the definitive three-dimensional structure determination by single-crystal X-ray crystallography. This narrative is designed to explain not just the how but the why behind experimental choices, demonstrating how a synergistic application of these techniques provides a self-validating and trustworthy structural elucidation.

Part 1: Foundational Analysis: Molecular Formula Confirmation via Mass Spectrometry

Before delving into the intricate details of atomic connectivity, the first and most fundamental question is the compound's elemental composition. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial verification, providing an extremely accurate mass measurement that allows for the determination of a unique molecular formula.

The Causality of Choice: For a novel entity, confirming the molecular formula is a critical first pass/fail checkpoint. HRMS is preferred over standard mass spectrometry due to its ability to distinguish between isobaric species (compounds with the same nominal mass but different elemental compositions). This precision is indispensable for validating the success of a chemical synthesis.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol is prepared (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is typically employed for polar molecules like the target compound, generating protonated molecules ([M+H]^+) in the gas phase.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument.

  • Data Analysis: The instrument measures the mass-to-charge ratio (m/z) of the molecular ion to at least four decimal places. This experimentally determined mass is then compared to the theoretically calculated mass for the proposed molecular formula, C₁₂H₁₄FNO.

Data Presentation: Molecular Formula Verification
ParameterValue
Proposed Molecular Formula C₁₂H₁₄FNO
Calculated Exact Mass ([M+H]^+) 208.1132
Experimentally Determined Mass ([M+H]^+) 208.1135
Mass Error (ppm) 1.44

An error of <5 ppm provides high confidence in the assigned elemental composition.

Part 2: Mapping the Skeleton: 2D Structure Elucidation by NMR Spectroscopy

With the molecular formula confirmed, the next step is to determine the connectivity of the atoms—the molecular skeleton. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the chemical environment and bonding relationships of each atom in the solution state.[2][3]

The Causality of Choice: While HRMS confirms what atoms are present, NMR reveals how they are connected. A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required to piece together the structural puzzle, identifying functional groups and their adjacencies. For complex structures like indole derivatives, 2D NMR is not optional; it is essential for resolving overlapping signals and making unambiguous assignments.[4][5]

Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Magnetic Field Shimmin: The magnetic field is shimmed to optimize its homogeneity, ensuring high-resolution spectra with sharp peaks.[1]

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired to identify the number of unique proton environments and their multiplicities (singlet, doublet, etc.).

    • ¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to identify the number of unique carbon environments.

    • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically on adjacent carbons (¹H-¹H correlations).

    • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom it is directly attached to (¹H-¹³C one-bond correlations).

  • Data Interpretation: The spectra are processed (Fourier transform, phasing, baseline correction). Chemical shifts, coupling constants, and 2D cross-peaks are analyzed to assemble the molecular fragments and confirm the overall connectivity of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol.

Data Presentation: Expected NMR Data Summary (in DMSO-d₆)
Atom Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)Key COSY / HSQC Correlations
Indole NH~10.9, s--
H-2~7.2, d, J=2.5~124.5Correlates with NH
H-4~7.3, dd, J=8.8, 2.4~112.0Correlates with H-6
H-6~6.9, td, J=9.0, 2.4~109.5Correlates with H-4, H-7
H-7~7.5, dd, J=8.8, 4.5~111.5Correlates with H-6
CH₂ (C1')~2.8, m~29.0Correlates with CH₂ (C2'), H-2
CH₂ (C2')~1.8, m~40.0Correlates with CH₂ (C1'), CH (C3')
CH (C3')~3.8, m~65.0Correlates with CH₂ (C2'), CH₃ (C4')
OH (C3')~4.5, d-Correlates with CH (C3')
CH₃ (C4')~1.1, d, J=6.2~23.0Correlates with CH (C3')

Note: NMR provides the complete 2D structure but cannot definitively establish the three-dimensional arrangement at the chiral center (C3').

Part 3: The Gold Standard: Definitive 3D Structure via X-ray Crystallography

While NMR provides an excellent model of the molecule in solution, X-ray crystallography offers an unparalleled, unambiguous view of the molecule's three-dimensional structure in the solid state.[6][7] It is the only technique that can directly determine the spatial arrangement of atoms, confirm stereochemistry, and provide precise measurements of bond lengths and angles.

The Causality of Choice: For any chiral molecule intended for pharmaceutical use, or for understanding structure-activity relationships, confirming the absolute configuration is non-negotiable. Spectroscopic methods can suggest relative stereochemistry but struggle with absolute assignment without chiral standards. X-ray crystallography directly visualizes the 3D structure, resolving any and all ambiguity about stereoisomers and conformers present in the crystal lattice.[8]

cluster_0 cluster_1 cluster_2 cluster_3 A Synthesized Compound 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol B HRMS Analysis A->B C NMR Suite (1H, 13C, COSY, HSQC) A->C D Single Crystal Growth A->D E Molecular Formula Confirmed (C12H14FNO) B->E Provides F 2D Structure & Connectivity Confirmed C->F Provides G X-ray Crystallography D->G Enables E->G Informs & Validates F->G Informs & Validates H Definitive 3D Structure Absolute Stereochemistry Bond Lengths & Angles G->H Yields

Caption: Integrated workflow for the structural elucidation of a novel compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

The primary challenge for this technique is often not the data collection itself, but obtaining a high-quality single crystal, which can be particularly difficult for flexible or polar molecules like indole derivatives.[9][10]

  • Crystal Growth (Methodology is Key):

    • Purity: The compound must be of the highest possible purity (>99%).

    • Solvent Selection: A solvent system in which the compound is moderately soluble is ideal.[11] For 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol, a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) is a logical starting point.

    • Slow Evaporation: A saturated solution is prepared, filtered to remove dust, and left in a vibration-free environment. The slow evaporation of the solvent encourages the formation of a few large, well-ordered crystals rather than many small ones.[11]

    • Vapor Diffusion: The compound is dissolved in a solvent (e.g., ethanol) in a small vial. This vial is placed inside a larger, sealed jar containing a precipitant (a "poor" solvent like diethyl ether) in which the compound is insoluble. The vapor of the precipitant slowly diffuses into the solution, gradually reducing solubility and inducing crystallization.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of liquid nitrogen (~100 K) to minimize thermal vibration, and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[6]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data to locate all atoms, including hydrogens, and determine their precise positions and thermal parameters.[6]

A High-Purity Compound B Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Selection & Mounting B->C D X-ray Data Collection (Diffractometer) C->D E Data Processing (Unit Cell, Space Group) D->E F Structure Solution (Electron Density Map) E->F G Structure Refinement F->G H Final Validated Structure (CIF File) G->H

Caption: Step-by-step workflow for X-ray crystallography.

Data Presentation: Key Crystallographic Parameters
ParameterExample ValueSignificance
Crystal System MonoclinicDescribes the basic geometry of the unit cell
Space Group P2₁/cDefines the symmetry elements within the unit cell
a, b, c (Å) 10.2, 5.6, 18.1Dimensions of the unit cell
β (°) 105.7Angle of the unit cell
Resolution (Å) 0.75A measure of the level of detail in the data
R1 / wR2 < 0.05 / < 0.15Indicators of the quality of the final refined model
Flack Parameter ~0.0(2)Confirms the absolute stereochemistry for chiral molecules[8]

Part 4: A Synergistic Approach: Comparative Analysis

No single technique provides the complete picture. True confidence in a structure comes from the convergence of data from orthogonal methods. X-ray crystallography provides the definitive solid-state structure, while NMR confirms the structure in solution, and MS validates the elemental formula.

FeatureHigh-Resolution MSNMR SpectroscopyX-ray Crystallography
Primary Information Molecular FormulaAtomic Connectivity (2D)Absolute 3D Structure
Sample State Solution/GasSolutionSolid (Single Crystal)
Key Strength Unambiguous formula determinationDetailed solution-state structureUnambiguous stereochemistry, bond lengths/angles
Key Limitation No connectivity informationAmbiguity in absolute stereochemistryRequires a high-quality single crystal
Throughput HighMediumLow (crystal growth is the bottleneck)

The power of this combined approach is self-evident. A researcher can be confident that the molecule characterized by NMR in solution is the same one whose absolute structure is determined by X-ray crystallography, because HRMS has already confirmed they both share the identical, unique molecular formula.

Conclusion

For a novel chiral molecule such as 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol, structural confirmation is a multi-step, synergistic process. While HRMS and NMR spectroscopy are indispensable tools for confirming the molecular formula and elucidating the two-dimensional structure in solution, they leave critical questions of three-dimensional arrangement unanswered. Single-crystal X-ray crystallography stands alone as the gold standard for providing a definitive, high-resolution 3D structure.[6][8] It is the only technique that directly and unambiguously determines absolute stereochemistry, conformation, and the precise geometry of intermolecular interactions in the solid state. Therefore, a comprehensive structural elucidation strategy should not view these techniques as alternatives, but as essential, complementary components of a workflow that together provide a robust and unimpeachable confirmation of a molecule's identity.[1][12]

References

  • Vertex AI Search. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • Shestakova, A. K., Stanishevskiy, V. V., & Chertkov, V. A. (2023). SYNTHESIS AND NMR SPECTRA OF [¹⁵N]INDOLE. Russian Journal of Organic Chemistry, 59(9/10).
  • Kubota, R., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie. Available at: [Link]

  • Kerr, D. J., et al. (2016). Weak interactions in the crystal structures of two indole derivatives. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Grzeszkiewicz, A. M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]

  • Lee, J., et al. (2013). Identification of indole derivatives by two-dimensional NMR-based comparative metabolomics. PLOS ONE. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Jaunakais, L., et al. (2025). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules.
  • Tura, M., et al. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Stare, J., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, ¹H NMR, ¹³C NMR, and MS Data. Journal of Chemical Information and Modeling. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Semantic Scholar. (1987). ¹³C NMR spectroscopy of indole derivatives. Available at: [Link]

  • Elyashberg, M., et al. (2009). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics. Available at: [Link]

Sources

Comparative

Comparative Guide: Indole-3-Butanol Scaffolds and Functional Analogs

This guide provides a technical comparative analysis of Indole-3-butanol (I3B) , its structural analogs, and functional derivatives. It is designed for researchers in medicinal chemistry and drug development, focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of Indole-3-butanol (I3B) , its structural analogs, and functional derivatives. It is designed for researchers in medicinal chemistry and drug development, focusing on the pharmacological implications of alkyl chain length, metabolic stability, and synthetic utility.

Content Type: Technical Comparison & Experimental Guide Version: 2.1 (Scientific Review)[1]

Executive Summary

Indole-3-butanol (I3B) represents a specific lipophilic scaffold within the indole-alkanol family.[1] While its shorter homolog, Indole-3-carbinol (I3C) , is widely recognized for its anti-cancer properties (via AhR modulation), it suffers from poor acid stability. Indole-3-butyric acid (IBA) is a well-known auxin with emerging mammalian antioxidant activity but limited blood-brain barrier (BBB) permeability due to its carboxylic acid moiety.[1]

I3B serves as a critical "Goldilocks" intermediate: it retains the metabolic stability of longer alkyl chains while offering a versatile primary alcohol handle for derivatization into esters, carbamates, and halides. This guide compares I3B against these primary alternatives, highlighting its superior utility in designing neuroactive and stable pharmaceutical agents.

Key Comparative Findings
FeatureIndole-3-Carbinol (I3C)Indole-3-Butyric Acid (IBA)Indole-3-Butanol (I3B)
Chain Length C1 (Methanol)C3 + COOH (Butyric Acid)C4 (Butanol)
Acid Stability Poor (Polymerizes to DIM/ICZ)HighHigh
Lipophilicity (LogP) ~1.1~2.3 (Ionizable)~2.5 (Neutral)
Primary Utility Dietary Supplement / Anti-cancerPlant Hormone / AntioxidantSynthetic Scaffold / Neuro-active
BBB Permeability ModerateLow (Charged at pH 7.[2]4)High

Chemical & Pharmacological Profile (SAR Analysis)

The Chain-Length Effect (Homolog Comparison)

The pharmacological activity of indole-3-alkanols is strictly governed by the length of the carbon chain connecting the indole ring to the hydroxyl group.

  • C1 (I3C): Highly reactive. In the acidic environment of the stomach, it dehydrates to form a carbocation, reacting with itself to form 3,3'-diindolylmethane (DIM). This makes pharmacokinetic dosing unpredictable.

  • C2 (Tryptophol): A metabolite of tryptophan. Induces sleep in mice and possesses antifungal properties.

  • C4 (I3B): The extended butyl chain significantly increases lipophilicity (LogP ~2.5). This modification:

    • Prevents acid-catalyzed oligomerization (steric and electronic isolation of the hydroxyl from the indole nitrogen).

    • Enhances membrane partitioning , making I3B derivatives superior candidates for CNS-targeting drugs compared to IBA.

Functional Group Bioisosterism

I3B is often synthesized by reducing IBA. The conversion of the carboxylic acid (IBA) to the alcohol (I3B) removes the negative charge at physiological pH.

  • IBA (Acid): Restricted passive diffusion; requires transporters (e.g., OATs).

  • I3B (Alcohol): Passive diffusion dominant; amenable to esterification (prodrug design).

Visualizing the Landscape

The following diagram illustrates the metabolic and synthetic relationships between these analogs, highlighting the stability advantage of I3B.

IndolePathways cluster_0 Stability Barrier I3C Indole-3-Carbinol (C1) (Unstable in Acid) DIM 3,3'-Diindolylmethane (Active Metabolite) I3C->DIM Acid (Stomach) IBA Indole-3-Butyric Acid (Auxin/Antioxidant) I3B Indole-3-Butanol (C4) (Stable Scaffold) IBA->I3B Chemical Reduction (LiAlH4) Derivs Esters/Carbamates (CNS Active Agents) I3B->Derivs Derivatization

Caption: Figure 1. Comparative stability and synthetic flow. Unlike I3C, which degrades to DIM, I3B retains structural integrity, allowing for controlled derivatization.

Experimental Protocols

Synthesis of Indole-3-Butanol (Reduction of IBA)

Objective: To synthesize high-purity I3B from commercially available Indole-3-butyric acid (IBA) for use as a reference standard or scaffold.[1] Mechanism: Nucleophilic attack of hydride on the carbonyl carbon.

Reagents:

  • Indole-3-butyric acid (IBA) [CAS: 133-32-4][1]

  • Lithium Aluminum Hydride (LiAlH4) (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (for extraction)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon (Ar).

  • Solubilization: Dissolve 2.03 g (10 mmol) of IBA in 50 mL of anhydrous THF. Cool to 0°C in an ice bath.

  • Reduction: Slowly add 15 mL of LiAlH4 (1.5 eq) dropwise via syringe over 20 minutes. Caution: Gas evolution (H2).

  • Reflux: Allow the mixture to warm to room temperature, then reflux at 66°C for 4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 0.6 mL Water

    • 0.6 mL 15% NaOH

    • 1.8 mL Water

  • Isolation: Filter the granular white precipitate through a Celite pad. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from cold toluene or purify via flash column chromatography (Silica gel, Gradient 20-40% EtOAc in Hexane).

    • Expected Yield: >85%[1]

    • Product: White crystalline solid or viscous oil.

Comparative Metabolic Stability Assay (Microsomal Stability)

Objective: To quantify the half-life (


) of I3B versus I3C and IBA in liver microsomes.

Protocol:

  • Incubation: Prepare reaction mixture containing 0.5 mg/mL human liver microsomes (HLM) in 100 mM phosphate buffer (pH 7.4).

  • Dosing: Add test compound (I3B, I3C, or IBA) to a final concentration of 1 µM.

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 10 mins.

  • Analysis: Analyze supernatant via LC-MS/MS.

    • Self-Validating Check: The "0 min" sample must show 100% recovery. I3C is expected to show rapid degradation (non-metabolic) if acidic buffer is used; ensure pH 7.4 is strictly maintained.

Data Presentation: Physicochemical Properties

The following table synthesizes data for I3B and its primary analogs.

PropertyIndole-3-Carbinol (I3C)Indole-3-Ethanol (Tryptophol)Indole-3-Butanol (I3B)
CAS Number 700-06-1526-55-62465-04-5
Molecular Weight 147.18161.20189.26
LogP (Predicted) 1.141.652.52
TPSA (Ų) 36.036.036.0
H-Bond Donors 222
Melting Point 96-99°C53-57°CN/A (Oil/Low melt)
Primary Application Cancer ChemopreventionSleep/AntifungalNeuro-active Linker

Data Source: Computed via PubChem & ChemDraw Ultra 12.0 algorithms.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10081604, 1H-Indole-3-butanol. Retrieved from [Link]

  • Higdon, J., et al. (2018). Indole-3-Carbinol: Pharmacokinetics and Biological Activity. Linus Pauling Institute. Retrieved from [Link]

  • Tiwari, A., et al. (2025). Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

Sources

Validation

Retention time comparison of fluoroindoles in chromatography

The strategic incorporation of fluorine atoms into the indole scaffold is a cornerstone of modern drug design. Fluorination modulates the lipophilicity, metabolic stability, and binding affinity of the resulting molecule...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine atoms into the indole scaffold is a cornerstone of modern drug design. Fluorination modulates the lipophilicity, metabolic stability, and binding affinity of the resulting molecules[1]. However, separating positional isomers of fluoroindoles (e.g., 4-, 5-, 6-, and 7-fluoroindole) presents a unique analytical challenge. Because these isomers possess identical molecular weights and highly similar core structures, their successful resolution in High-Performance Liquid Chromatography (HPLC) relies entirely on subtle differences in dipole moments, pKa variations, and localized hydrophobic surface areas[2].

This guide provides an authoritative, mechanistic breakdown of the retention behavior of fluoroindoles, supported by comparative data and a self-validating experimental protocol.

Mechanistic Causality of Retention Behavior

In Reversed-Phase Liquid Chromatography (RPLC), retention is primarily governed by the hydrophobic interaction between the analyte and the non-polar stationary phase (typically octadecylsilane, C18)[3].

When a fluorine atom is introduced to the indole ring, it generally increases the overall lipophilicity (LogP) compared to the unsubstituted indole, which theoretically increases retention time[2]. However, the exact position of the fluorine atom dictates the molecule's electronic distribution and its resulting elution order:

  • 4-Fluoroindole and 7-Fluoroindole (Early Eluters): The fluorine atom in the 7-position is adjacent to the N-H group. The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen, altering its hydrogen-bond donating capacity to the aqueous mobile phase. Similarly, the 4-position is sterically and electronically coupled to the C3 position. These isomers exhibit higher local polarity, reducing their hydrophobic partitioning into the C18 phase, leading to earlier elution[4].

  • 5-Fluoroindole and 6-Fluoroindole (Late Eluters): Fluorine substitutions at the 5- and 6-positions lie on the convex, solvent-exposed edge of the indole ring. This positioning maximizes the hydrophobic surface area available for interaction with the C18 alkyl chains without significantly disrupting the N-H hydrogen bonding network. Consequently, these isomers exhibit the strongest retention, with 5-fluoroindole typically eluting last in standard reversed-phase gradients[4].

Comparative Retention Data

The following table summarizes the comparative retention times of fluoroindole isomers under standardized reversed-phase HPLC gradient conditions. The stark contrast in retention times highlights the profound impact of positional isomerism on stationary phase interaction[4].

CompoundSubstitution PositionRelative Retention Time (min)Elution Order
4-Fluoroindole C422.01 (Earliest)
7-Fluoroindole C724.92
6-Fluoroindole C655.03
5-Fluoroindole C596.04 (Latest)

Step-by-Step Experimental Protocol: Self-Validating HPLC Separation

To ensure reproducibility and scientific integrity, the following protocol incorporates a self-validating System Suitability Test (SST) to verify the separation mechanics before analyzing unknown mixtures.

Phase 1: Mobile Phase Formulation

Causality: Fluoroindoles are moderately polar. Using an acidic modifier ensures that any residual silanol groups on the C18 silica support remain protonated. This prevents secondary electrostatic interactions that cause peak tailing[3].

  • Mobile Phase A: Prepare HPLC-grade Water with 0.1% v/v Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Prepare HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Degassing: Degas both solvents via ultrasonication for 15 minutes to prevent micro-bubble formation in the pump head.

Phase 2: Sample Preparation

Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch band broadening at the column head.

  • Weigh 1.0 mg of each fluoroindole isomer standard (4-FI, 5-FI, 6-FI, 7-FI).

  • Dissolve in 1.0 mL of pure Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

Phase 3: Chromatographic Execution
  • Column: C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Thermostatic control is critical, as partition coefficients are highly temperature-dependent).

  • Gradient Program:

    • 0–5 min: 20% B

    • 5–25 min: Linear gradient from 20% B to 60% B

    • 25–30 min: Hold at 60% B

  • Detection: UV Diode Array Detector (DAD) set to 280 nm (optimal absorption for the indole chromophore).

Phase 4: Self-Validation & System Suitability

Before analyzing experimental samples, inject the calibration standard containing all four isomers. The system is only validated if it meets the following criteria:

  • Resolution (

    
    ):  The critical pair (typically 6-FI and 5-FI) must have an 
    
    
    
    (baseline resolution).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the 5-FI peak. If
    
    
    , it indicates active silanol interference or column degradation, requiring column flushing or replacement.
  • Retention Time Stability: The Relative Standard Deviation (RSD) of retention times across three replicate injections must be

    
    .
    

Visualizing the Separation Workflow

G cluster_0 Sample Preparation cluster_1 Reversed-Phase HPLC cluster_2 Detection & Analysis N1 Fluoroindole Isomers (4-, 5-, 6-, 7-FI) N2 Dissolution in MeOH/H2O (50:50) N1->N2 N3 C18 Stationary Phase (Hydrophobic Interaction) N2->N3 Injection N5 Differential Partitioning (Dipole & LogP dependent) N3->N5 N4 Isocratic/Gradient Elution (Acetonitrile / 0.1% TFA) N4->N5 N6 UV-Vis Diode Array (λ = 280 nm) N5->N6 Eluent Flow N7 Chromatogram Generation (Elution Order Analysis) N6->N7

Figure 1. Mechanistic workflow for reversed-phase HPLC separation of fluoroindole isomers.

References

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) Source: MDPI URL:[Link]

  • Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids Source: ResearchGate URL:[Link]

  • 2021-04-20 Indolmycin SI Revision Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment Source: ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(5-Fluoro-1H-indol-3-yl)butan-2-ol proper disposal procedures

Proper chemical disposal is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. For researchers handling specialized research chemicals like 4-(5-Fluoro-1H-indol-3-yl)butan-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Proper chemical disposal is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. For researchers handling specialized research chemicals like 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol , standard disposal protocols must be adapted to account for the molecule's unique structural features.

As a fluorinated indole derivative, this compound presents specific challenges: the biological activity associated with the indole core and the extreme thermal stability of the carbon-fluorine (C-F) bond. This guide provides authoritative, step-by-step operational procedures for the safe handling, segregation, and disposal of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol, ensuring full compliance with EPA and RCRA guidelines.

Chemical Profiling & Hazard Causality

To design a self-validating disposal protocol, we must first understand why this chemical requires specialized handling. The hazards of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol are dictated by its structural components:

  • The Indole Core: Indole derivatives are frequently investigated for their pharmacological properties. While specific toxicity data for novel derivatives may be limited, they are generally recognized as potential irritants to the eyes, skin, and respiratory system. Under the precautionary principle, any unknown indole derivative must be treated as a hazardous research chemical[1][2].

  • The Fluorine Substituent (Critical Factor): The presence of a highly electronegative fluorine atom creates a highly stable C-F bond. If disposed of improperly (e.g., via standard low-temperature combustion), fluorinated organics can release toxic hydrogen fluoride (HF) gas and dangerous Products of Incomplete Combustion (PICs)[3].

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), this compound is subject to "cradle-to-grave" liability. Even if it is not explicitly listed on the EPA's P or U lists, it must be managed as a characteristic hazardous waste due to its potential toxicity and halogenated nature[4].

Step-by-Step Waste Segregation & Accumulation Protocol

Improper segregation is the leading cause of disposal facility rejections and incinerator malfunctions. Because of the fluorine atom, this compound must never be routed into standard non-halogenated waste streams , even if the primary solvent is non-halogenated (like ethanol or methanol).

Step 1: Container Selection

  • Solid Waste: Use High-Density Polyethylene (HDPE) containers, which are chemically compatible with indoles and prevent leaching[2].

  • Liquid Waste: Use chemically compatible carboys (glass or HDPE) specifically designated for halogenated solvents.

Step 2: Segregation at the Source

  • Liquid Mixtures: Route any reaction mixtures, HPLC effluent, or solvent waste containing 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol exclusively into the Halogenated Organic Waste stream.

  • Solid Waste: Collect pure Active Pharmaceutical Ingredient (API), contaminated weighing paper, pipette tips, and Personal Protective Equipment (PPE) in a dedicated solid hazardous waste bin[2].

Step 3: Satellite Accumulation Area (SAA) Management

  • Store the sealed containers in a designated SAA at or near the point of generation.

  • Compliance Check: Under EPA RCRA rules, containers must remain strictly closed unless actively adding or removing waste[5].

  • Labeling: Every receptacle must be clearly labeled with the words "Hazardous Waste" and include a description of the hazard (e.g., "Halogenated Toxic Organic")[6].

DisposalWorkflow Start Waste Generation: 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol State Determine Waste State Start->State Solid Solid Waste (Pure API, Contaminated PPE) State->Solid Powder/PPE Liquid Liquid Waste (Reaction Mixtures, HPLC Effluent) State->Liquid Solutions HDPE HDPE Solid Waste Container Solid->HDPE Halogenated Halogenated Solvent Stream (Required due to Fluorine) Liquid->Halogenated SAA Satellite Accumulation Area (SAA) Label: 'Hazardous Waste' Halogenated->SAA HDPE->SAA Incineration High-Temp Incineration (>1000°C) with Alkali HF Scrubbing SAA->Incineration Licensed TSDF Pickup

Decision workflow for the segregation and disposal of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol.

The Science of Disposal: High-Temperature Incineration

Why is the halogenated waste stream mandatory? The disposal of fluorinated organic waste relies on high-temperature chemical breakdown. Unimolecular thermal destruction of strong C-F bonds requires extreme conditions. According to the EPA, fluorinated organic compounds typically require temperatures exceeding 1,000°C (and up to 1,400°C for smaller molecules) to achieve 99.99% destruction[3].

If routed to a standard municipal or low-temperature incinerator, the compound will not fully decompose, leading to the formation of smaller fluorinated PICs[3]. Furthermore, commercial hazardous waste incinerators are equipped with specialized alkali scrubbers designed to capture the hydrogen fluoride (HF) generated during the combustion of halogenated organics, preventing toxic emissions[3][7].

Lab Pack Management & Quantitative Parameters

For analytical laboratories generating small quantities of waste (e.g., GC/MS or HPLC vials), Lab Pack Management is the safest and most compliant disposal method.

Government regulations dictate that small vials containing hazardous waste do not need to be individually emptied—a process that increases exposure risk. Instead, intact vials can be containerized in a single outer container (such as a 5-gallon bucket) packed with inert absorbent material[8]. This process must be overseen by a licensed chemist to ensure incompatible chemicals are not combined, which could result in volatile eruptions[8].

Table 1: Quantitative Operational & Regulatory Parameters

ParameterValue / LimitCausality / Rationale
Incineration Temperature > 1,000 °CRequired to break the strong C-F bond and prevent the release of fluorinated PICs[3].
LQG Accumulation Time ≤ 90 DaysRCRA limit for Large Quantity Generators before requiring a specialized storage permit[4].
Lab Pack Drum Size ≤ 110 GallonsMaximum allowable drum size for lab pack consolidation under EPA regulations[8].
SAA Volume Limit 55 GallonsMaximum hazardous waste allowed at a Satellite Accumulation Area before moving to a Central Accumulation Area.

Spill Response & Decontamination Workflow

In the event of an accidental spill of 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol, immediate action is required to prevent exposure and environmental release.

  • Isolate & Ventilate: Alert colleagues and increase ventilation in the affected area (e.g., ensure fume hood sashes are at appropriate levels)[2].

  • Containment: For liquid spills, surround and cover the spill with a commercial chemical absorbent or vermiculite. For solid powder spills, use damp paper towels to carefully collect the material, preventing the generation of aerosolized dust[5].

  • Decontamination: Clean the affected hard surfaces with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • The "Mixture Rule" Disposal: Under EPA RCRA guidelines, any material mixed with a hazardous waste becomes a hazardous waste itself[5]. Therefore, all absorbent materials, damp paper towels, and contaminated broken glass must be collected, sealed in a puncture-resistant plastic bag or container, and disposed of through the solid hazardous waste program[5].

References

  • Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide - benchchem.com
  • Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Labor
  • Chemical Waste Disposal Solutions for Labor
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams - epa.gov
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances - epa.gov
  • RCRA | Environmental Health and Safety - case.edu
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance - uswonline.com
  • Laboratory Waste Management: The New Regul

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol

Part 1: Core Directive & Hazard Architecture[1] The Precautionary Principle in Action As of this writing, 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol (CAS not widely indexed; structural analogs: CAS 676122-92-2 for the ketone,...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Hazard Architecture[1]

The Precautionary Principle in Action

As of this writing, 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol (CAS not widely indexed; structural analogs: CAS 676122-92-2 for the ketone, CAS 399-52-0 for the parent indole) lacks a globally harmonized GHS safety profile.[1]

Operational Directive: In the absence of specific toxicological data, you must treat this compound as a potent bioactive agent and a chemical irritant . The presence of the 5-fluoroindole moiety suggests potential serotonergic activity or metabolic stability enhancements common in drug design, necessitating containment levels equivalent to Occupational Health Hazard Band (OHHB) 3 .[1]

Molecular Hazard Deconstruction

To determine the correct PPE, we analyze the molecule's functional components:

ComponentAssociated RiskSafety Implication
5-Fluoroindole Core Bioactivity, Skin/Eye Irritation, Potential SensitizationRequires full skin coverage; avoid inhalation of dust/aerosols.[1][2]
Secondary Alcohol Polarity, H-bonding capabilityIncreases skin absorption potential compared to non-polar analogs.[1]
Fluorine Substituent Metabolic StabilityCompound may persist longer in biological systems if absorbed.

Part 2: Risk Assessment & PPE Specifications[1][5]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. Use this targeted selection guide based on the task duration and state of matter.

Eye & Face Protection [1][3][4][5][6]
  • Standard: Chemical Safety Goggles (Indirect Vented) complying with ANSI Z87.1 or EN 166 .

  • High Risk (Synthesis/Scale-up >1g): Face shield required over goggles to protect against splashes during dissolution or heating.[1]

Hand Protection (Glove Selection)
  • Material: Nitrile Rubber is the baseline. Latex is prohibited due to poor chemical resistance against organic solvents used to dissolve this compound (e.g., DMSO, DCM).

  • Thickness: Minimum 0.11 mm (4 mil) for incidental contact.

  • Double Gloving: Required when handling solutions >10 mM.

    • Inner Layer: Nitrile (White/Blue)[1]

    • Outer Layer: Nitrile (Purple/Black) – Color contrast helps identify tears immediately.

Respiratory Protection
  • Solid State: Handling powder outside a fume hood is forbidden . If weighing balance is outside containment, use a P3 / N95 particulate respirator .

  • Solution State: Work exclusively within a certified Chemical Fume Hood.

Decision Logic Diagram (Graphviz)

PPE_Decision_Logic Start Task: Handle 4-(5-Fluoro-1H-indol-3-yl)butan-2-ol State Determine State Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Hood Engineering Control: Fume Hood / Vented Balance Solid->Hood Standard Resp Respirator: N95/P3 (If hood unavailable) Solid->Resp Emergency/Spill Gloves_Std Gloves: Single Nitrile (4 mil) Solid->Gloves_Std Liquid->Hood Gloves_Dbl Gloves: Double Nitrile or Laminate Liquid->Gloves_Dbl Solvent: DMSO/DCM

Caption: Decision logic for selecting engineering controls and PPE based on the physical state of the compound.

Part 3: Operational Handling Protocols

Weighing & Transfer (Solid State)

The 5-fluoroindole derivatives often exhibit static charge, leading to powder scattering.[1]

  • Preparation: Place an anti-static gun or ionizer inside the balance enclosure.

  • Containment: Use a disposable weighing boat. Do not use spatula directly into the stock bottle; pour a small amount into a secondary container first.

  • Transfer: Dissolve the solid immediately after weighing to minimize dust generation.

  • Cleaning: Wipe the balance area with a wet paper towel (solvent-dampened) rather than dry sweeping, which generates aerosols.

Solubilization & Reaction Setup

This alcohol is likely viscous or a low-melting solid.[1]

  • Solvent Choice: Soluble in DMSO, Methanol, Ethyl Acetate. Sparingly soluble in water.

  • Heating: If heating is required to dissolve, use a heating block , not an oil bath, to prevent slip hazards and contamination.

  • Pressurization: Avoid sealing reaction vessels tightly if heating; thermal expansion of the alcohol functionality can lead to over-pressurization.

Decontamination & Spill Response

Scenario: You spill 500 mg of powder on the bench.

  • Evacuate: Alert nearby personnel.

  • PPE Upgrade: Don double gloves and a P3 respirator.

  • Containment: Cover the spill with a solvent-dampened pad (Ethanol or Acetone) to prevent dust. Do not dry sweep. [1]

  • Removal: Scoop up the damp pad and place it in a hazardous waste bag.

  • Surface Clean: Wash the area with 10% surfactant solution followed by water.

Part 4: Waste Disposal Strategy

Disposal must strictly adhere to Halogenated Organic Waste protocols due to the fluorine atom.

Waste StreamCriteriaAction
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Double-bag in hazardous waste bags. Label: "Toxic Solid - Fluorinated Indole".[1]
Liquid Waste Mother liquors, reaction mixtures, rinsates.Segregate into Halogenated Solvent carboys. Do NOT mix with acid waste.[7]
Sharps Needles/Syringes used for transfer.Sharps container. Do not recap needles.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9755, 4-Fluorobutanol (Analogous Toxicity Data).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Part 3: Health Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.